5-Bromo-2-fluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWKOCXRCRSMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951845 | |
| Record name | 5-Bromo-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2924-09-6 | |
| Record name | 5-Bromo-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2924-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2-fluoroaniline: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-2-fluoroaniline, a key intermediate in the synthesis of a wide range of organic molecules. This document details its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical and agrochemical development. Safety and handling information is also provided to ensure its proper use in a laboratory and industrial setting.
Chemical Structure and Identifiers
This compound is a substituted aniline compound featuring both a bromine and a fluorine atom on the benzene ring. These halogen substitutions are crucial to its reactivity and utility as a chemical building block.
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrFN | [1][2] |
| Molecular Weight | 190.01 g/mol | [1] |
| CAS Number | 2924-09-6 | [1][2] |
| Appearance | White to light yellow crystalline solid | [3] |
| Melting Point | 33-35 °C | [3] |
| Boiling Point | 105 °C at 12 mmHg | |
| Density | 1.694 g/cm³ (predicted) | |
| Solubility | Slightly soluble in water | |
| pKa | 2.13 (predicted) | |
| Vapor Pressure | 0.0843 mmHg at 25°C | [4] |
| InChI Key | ADWKOCXRCRSMLQ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1Br)N)F | [1] |
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the reduction of the corresponding nitro compound, 4-bromo-1-fluoro-2-nitrobenzene. This transformation can be achieved through various methods, including catalytic hydrogenation or, more commonly in a laboratory setting, using a reducing metal in an acidic medium.
Experimental Protocol: Synthesis via Iron Reduction
A widely used and effective method for the preparation of this compound is the reduction of 4-bromo-1-fluoro-2-nitrobenzene using iron powder in the presence of an acid, such as acetic acid or ammonium chloride.
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene
-
Iron powder
-
Ethanol (95%)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Procedure:
-
Dissolve 4-bromo-1-fluoro-2-nitrobenzene in 95% ethanol.
-
In a separate reaction vessel, prepare a mixture of iron powder and a saturated aqueous solution of ammonium chloride.
-
Add the ethanolic solution of the nitro compound to the iron/ammonium chloride mixture.
-
Heat the reaction mixture to 70°C and stir vigorously for approximately 24 hours. The reaction progress should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Perform a liquid-liquid extraction of the residue with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and filter.
-
Remove the ethyl acetate under reduced pressure to yield the crude this compound.
-
For higher purity, the product can be further purified by vacuum distillation or recrystallization.
This procedure typically affords the desired product in high yield.
Reactivity and Key Reactions
The chemical reactivity of this compound is characterized by the presence of the amino group and the two halogen substituents. The amino group can undergo typical reactions such as diazotization, acylation, and alkylation. The bromine atom, being a good leaving group, makes this compound an excellent substrate for various cross-coupling reactions, which are fundamental in modern organic synthesis and drug discovery.
-
Suzuki Coupling: The bromine atom can be readily displaced in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids or their derivatives. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl structures.
-
Buchwald-Hartwig Amination: this compound can also participate in Buchwald-Hartwig amination reactions, where the bromine atom is substituted with a nitrogen-containing nucleophile. This reaction is a powerful tool for the construction of carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds.
Applications
This compound is a versatile intermediate with significant applications in several key industrial sectors.
Pharmaceutical Development
This compound serves as a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[2] Its unique substitution pattern allows for the introduction of specific functionalities that can modulate the biological activity of a target molecule. It is particularly valuable in the development of:
-
Anticancer Agents: The structural motif of this compound is found in several kinase inhibitors and other targeted cancer therapies.[2]
-
Antibiotics: It is used in the synthesis of novel antibiotic candidates.[2]
-
Neurotherapeutics: It has been utilized in the development of ligands for ionotropic glutamate receptors, which are implicated in neurodegenerative diseases.[5]
Agrochemicals
In the agrochemical industry, this compound is employed in the synthesis of modern crop protection agents.[2][6] Its incorporation into pesticide and herbicide molecules can lead to products with enhanced efficacy and selectivity, targeting specific pests or weeds while minimizing harm to non-target organisms and the environment.[2]
Material Science
The reactivity of this compound also makes it a valuable component in the field of material science. It is used in the production of:
-
Specialty Polymers and Coatings: Its integration into polymer backbones can impart desirable properties such as improved chemical resistance and durability.[2]
-
Dyes and Pigments: It serves as an intermediate in the synthesis of various dyes and pigments.[2]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Skin Irritation: Causes skin irritation.[7]
-
Eye Irritation: Causes serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation.[7]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Laboratory coat and other protective clothing as appropriate.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate of significant importance, particularly in the fields of drug development and agrochemicals. Its unique structural features and reactivity make it a valuable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and industrial applications.
References
- 1. aksci.com [aksci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. capotchem.cn [capotchem.cn]
- 4. This compound | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. This compound | 2924-09-6 | FB32855 | Biosynth [biosynth.com]
- 7. fishersci.com [fishersci.com]
5-Bromo-2-fluoroaniline (CAS: 2924-09-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5-Bromo-2-fluoroaniline (CAS number 2924-09-6), a key chemical intermediate in the pharmaceutical industry. This document consolidates essential information on its chemical and physical properties, safety and handling, spectroscopic data, and a detailed experimental protocol for its synthesis, presented for easy access and application in research and development.
Core Chemical Information
This compound is an aromatic amine containing both bromine and fluorine substituents on the benzene ring.[1] Its unique structure makes it a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2]
Structure:
Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [2][3] |
| Molecular Weight | 190.01 g/mol | [2][3] |
| Appearance | White or Colorless to Yellow to Orange solid/powder/lump/liquid | [2] |
| Melting Point | 27 °C | [2][4][5] |
| Boiling Point | 105 °C at 12 mmHg | [2][4][5] |
| Density | 1.694 g/cm³ (Predicted) | [2][4] |
| Flash Point | 27 °C | [2][5] |
| Water Solubility | Slightly soluble | [2][4][5][6] |
| pKa | 2.13 ± 0.10 (Predicted) | [2][5] |
| Refractive Index | 1.596 | [2] |
| Vapor Pressure | 0.0843 mmHg at 25°C | [2][4] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. The GHS classification indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation.[7]
GHS Hazard Information:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation |
Precautionary Measures:
-
Engineering Controls: Use only outdoors or in a well-ventilated area.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.
-
Storage: Keep in a dark place under an inert atmosphere at room temperature.[2][8] The compound is noted to be air-sensitive.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While a comprehensive dataset is best obtained from the specific batch in use, general information is available.
| Spectroscopic Technique | Data Availability |
| ¹H NMR | Spectra available from sources such as PubChem.[3] |
| ¹³C NMR | Data available from suppliers like Pharmaffiliates.[9] |
| FTIR | Data available from suppliers like Pharmaffiliates.[9] |
| Mass Spectrometry | Data available from suppliers like BLD Pharm.[8] |
Experimental Protocol: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound from 4-bromo-1-fluoro-2-nitrobenzene, a common laboratory-scale preparation.[6]
Reaction Scheme:
Synthesis of this compound.
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene (starting material)
-
Iron powder
-
Saturated aqueous ammonium chloride solution
-
95% Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-1-fluoro-2-nitrobenzene (e.g., 698 g) in 95% ethanol (e.g., 0.90 L).[6]
-
Addition of Reagents: Add the ethanolic solution to a mixture of powdered iron (e.g., 711 g) and saturated aqueous ammonium chloride (e.g., 2.0 L).[6]
-
Reaction Conditions: Stir the reaction mixture continuously at 70°C for 24 hours. Monitor the reaction progress by HPLC until the starting material is completely consumed.[6]
-
Work-up:
-
Extraction:
-
Purification:
-
Final Product: Subject the concentrated product to high vacuum for 5 hours to completely remove any residual ethyl acetate, yielding this compound. A yield of approximately 91% can be expected.[6]
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[2][6] Its chemical properties and reactive sites allow for its incorporation into larger, more complex molecules, making it a valuable component in the discovery and development of new medications.[2] The presence of both a bromine and a fluorine atom provides unique electronic properties and potential metabolic stability to the final drug candidates. It is used in the synthesis of compounds aimed at treating various diseases and managing symptoms.[2]
Logical Workflow for Quality Control
A typical workflow for ensuring the quality and identity of this compound in a research or manufacturing setting is outlined below.
Quality Control Workflow for this compound.
References
- 1. CAS 2924-09-6: 5-Bromo-2-fluorobenzenamine | CymitQuimica [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 2924-09-6 [m.chemicalbook.com]
- 6. This compound | 2924-09-6 [chemicalbook.com]
- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 8. 2924-09-6|this compound|BLD Pharm [bldpharm.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Spectroscopic Profile of 5-Bromo-2-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-2-fluoroaniline, a key intermediate in pharmaceutical and chemical synthesis. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound. This document details the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on established principles and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 8-9 |
| H-4 | 6.9 - 7.1 | Triplet of doublets (td) | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |
| H-6 | 7.1 - 7.3 | Doublet of doublets (dd) | J(H-H) ≈ 2-3, J(H-F) ≈ 4-6 |
| -NH₂ | 3.5 - 4.5 | Broad singlet (br s) | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) in a deuterated solvent like CDCl₃ or DMSO-d₆. The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| C-1 (-NH₂) | 135 - 140 | Doublet, J ≈ 10-15 |
| C-2 (-F) | 150 - 155 | Doublet, J ≈ 230-250 |
| C-3 | 115 - 120 | Doublet, J ≈ 20-25 |
| C-4 | 125 - 130 | Doublet, J ≈ 5-10 |
| C-5 (-Br) | 110 - 115 | Doublet, J ≈ 5-10 |
| C-6 | 120 - 125 | Doublet, J ≈ 2-5 |
Note: The carbon attached to fluorine (C-2) exhibits a large one-bond coupling constant, while other carbons in proximity show smaller couplings.
Table 3: Predicted Key IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | 3450 - 3500 | Medium |
| N-H Stretch (symmetric) | 3350 - 3400 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C=C Stretch (aromatic) | 1600 - 1630 | Medium-Strong |
| N-H Bend (scissoring) | 1580 - 1620 | Medium-Strong |
| C-N Stretch (aromatic) | 1250 - 1350 | Strong |
| C-F Stretch | 1200 - 1280 | Strong |
| C-Br Stretch | 500 - 650 | Medium-Strong |
Note: The presence of two distinct N-H stretching bands is characteristic of a primary amine.
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Assignment | Key Features |
| 189/191 | [M]⁺ (Molecular Ion) | Isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| 110 | [M - Br]⁺ | Loss of a bromine radical. |
| 83 | [C₆H₄F]⁺ | Further fragmentation. |
Note: The molecular ion peak will appear as a doublet with a mass difference of 2 Da due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of multiplets and coupling constants.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A range of -1 to 10 ppm is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A range of 0 to 200 ppm is standard.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.
-
Data Acquisition:
-
Ionization: For EI, a standard electron energy of 70 eV is used. For ESI, the sample solution is infused into the source.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
-
Data Processing: The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Molecular weight and formula of 5-Bromo-2-fluoroaniline
An In-Depth Technical Guide to 5-Bromo-2-fluoroaniline
This guide provides comprehensive technical information on this compound, a versatile chemical intermediate crucial in the development of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a detailed synthesis protocol, and its applications.
Core Properties of this compound
This compound is a substituted aniline featuring bromine and fluorine atoms, which enhance its reactivity and selectivity in various chemical reactions.[1] Its unique structure makes it a valuable building block in organic synthesis.
Physicochemical Data
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [1][2][3][4][5] |
| Molecular Weight | 190.01 g/mol | [3][4][6] |
| CAS Number | 2924-09-6 | [1][3] |
| Melting Point | 27-35 °C | [1][2][4][7] |
| Boiling Point | 105 °C @ 12 mmHg | [2][4] |
| Density | 1.694 ± 0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 2.13 ± 0.10 (Predicted) | [2][4] |
| Appearance | White to light yellow crystalline solid/powder | [1][5] |
| Solubility | Slightly soluble in water | [2][4] |
Synthesis of this compound
The following section details a common laboratory-scale protocol for the synthesis of this compound via the reduction of 4-bromo-1-fluoro-2-nitrobenzene.
Experimental Protocol: Reduction of 4-bromo-1-fluoro-2-nitrobenzene
This procedure outlines the synthesis of this compound with a reported yield of approximately 91%.[8]
Materials:
-
4-bromo-1-fluoro-2-nitrobenzene (698 g)
-
95% Ethanol (0.90 L)
-
Powdered Iron (711 g)
-
Saturated aqueous Ammonium Chloride (2.0 L)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Procedure:
-
Reaction Setup: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (698 g) in 95% ethanol (0.90 L).[8]
-
Initiation: Add this solution to a mixture of powdered iron (711 g) and saturated aqueous ammonium chloride (2.0 L).[8]
-
Reaction: Stir the reaction mixture continuously at 70°C for 24 hours. The reaction progress should be monitored by HPLC until the starting material is completely consumed.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through diatomaceous earth.[8]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.[8]
-
Extraction: Perform a liquid-liquid extraction on the residue using ethyl acetate (2 L) and water (2 L). Separate the organic and aqueous phases. Extract the aqueous phase again with ethyl acetate (1 L).[8]
-
Purification: Combine all organic phases, wash with water (1 L), and then dry with anhydrous magnesium sulfate. Filter the solution and concentrate the organic phase under reduced pressure.[8]
-
Final Product: Subject the resulting product to high vacuum treatment for 5 hours to completely remove any residual ethyl acetate, yielding 545.76 g (91% yield) of this compound.[8]
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its nitro precursor.
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a key intermediate in the synthesis of a wide range of organic compounds. Its applications are primarily centered in the following areas:
-
Pharmaceutical Development: It serves as a crucial building block for synthesizing various pharmaceuticals, including anti-cancer agents and antibiotics.[1] The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
-
Agrochemicals: The compound is utilized in the production of herbicides and pesticides, contributing to the development of new crop protection agents.[1]
-
Material Science: It is used in creating specialty polymers and coatings that require enhanced chemical resistance and durability for industrial applications.[1]
-
Analytical Chemistry: This compound is also employed in developing analytical methods for the detection and quantification of other chemical substances.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 2924-09-6,this compound | lookchem [lookchem.com]
- 5. H61678.14 [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | 2924-09-6 | FB32855 | Biosynth [biosynth.com]
- 8. This compound | 2924-09-6 [chemicalbook.com]
The Synthetic Versatility of 5-Bromo-2-fluoroaniline: A Technical Guide to its Reactivity and Selectivity
For Immediate Release
[City, State] – December 28, 2025 – 5-Bromo-2-fluoroaniline is a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an amino group on a benzene ring, imparts a rich and tunable reactivity. This technical guide provides an in-depth analysis of the reactivity and selectivity of this compound in a variety of chemical transformations, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction
This compound serves as a versatile intermediate, primarily due to the differential reactivity of its functional groups. The electron-donating amino group activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing fluorine and bromine atoms modulate this reactivity and provide sites for cross-coupling and nucleophilic substitution reactions. This guide will explore the key reaction classes of this compound, including palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitution, and diazotization-dediazoniation reactions, supported by experimental data and detailed protocols.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the aryl bromide with a boronic acid or ester. This reaction is highly valued for its mild conditions and broad functional group tolerance. The C-Br bond of this compound selectively undergoes oxidative addition to the palladium(0) catalyst, leaving the more inert C-F bond intact.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
Experimental Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
To a solution of this compound (1.0 mmol) and 4-methoxyphenylboronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL) is added potassium phosphate (2.0 mmol). The mixture is degassed with argon for 15 minutes. Palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) are then added, and the reaction mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling an amine with the aryl bromide. This reaction is a powerful tool for the synthesis of complex anilines and N-heterocycles. Similar to the Suzuki coupling, the reaction selectively occurs at the C-Br bond.
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 110 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 24 | 75-85 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
In an oven-dried Schlenk tube, this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol) are combined. The tube is evacuated and backfilled with argon. Toluene (5 mL) and morpholine (1.2 mmol) are then added via syringe. The reaction mixture is heated to 110 °C for 18 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography to yield the N-arylated product.
Electrophilic Aromatic Substitution
The amino group of this compound is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. The fluorine atom is a deactivating ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. The regiochemical outcome of electrophilic substitution is a result of the interplay of these directing effects.
Nitration
Nitration of anilines typically requires protection of the amino group to prevent oxidation and to control regioselectivity. However, direct nitration can be achieved under controlled conditions. For the closely related 2-bromo-5-fluoroaniline, nitration with a mixture of nitric acid and sulfuric acid at low temperatures has been reported to yield 2-bromo-5-fluoro-4-nitroaniline.[1] This suggests that the position para to the amino group and ortho to the bromine is the most favored site for electrophilic attack.
Table 3: Nitration of 2-Bromo-5-fluoroaniline
| Entry | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | HNO₃/H₂SO₄ | - | 0-5 | 1 | 2-Bromo-5-fluoro-4-nitroaniline | 53[1] |
Experimental Protocol: Nitration of 2-Bromo-5-fluoroaniline
To a three-necked flask containing concentrated sulfuric acid (3.2 mL) and cooled to 0-5 °C, 2-bromo-5-fluoroaniline (0.5 g) is added while maintaining the temperature.[1] Concentrated nitric acid (0.37 g) is then added dropwise.[1] After the addition is complete, the reaction mixture is slowly poured into ice-water.[1] The crude product is extracted with dichloromethane and recrystallized from isopropanol to give 2-bromo-5-fluoro-4-nitroaniline.[1]
Diazotization and Sandmeyer Reactions
The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring through Sandmeyer or related reactions.
Sandmeyer Reaction
The Sandmeyer reaction involves the conversion of the diazonium salt to an aryl halide or cyanide using a copper(I) salt catalyst. This provides a method to replace the amino group with other functionalities.
Table 4: Representative Sandmeyer Reaction of an Aniline
| Entry | Starting Aniline | Reagents | Product | Yield (%) |
| 1 | p-Bromoaniline | 1. NaNO₂, HBr, 0-5°C; 2. CuBr | 1,4-Dibromobenzene | >90 |
Experimental Protocol: Diazotization and Sandmeyer Bromination
This compound (1.0 mmol) is dissolved in a mixture of hydrobromic acid (48%, 3 mL) and water (3 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 mmol) in water (2 mL) is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then added portion-wise to a stirred solution of copper(I) bromide (1.2 mmol) in hydrobromic acid (48%, 2 mL) at room temperature. The reaction mixture is heated to 60 °C for 1 hour, then cooled and extracted with diethyl ether. The organic layer is washed with sodium hydroxide solution, water, and brine, then dried and concentrated to give the dibromofluorobenzene product.
Application in Heterocycle Synthesis: Quinazolines
This compound is a valuable precursor for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. One important class of heterocycles accessible from this starting material is the quinazolines. For instance, 6-bromo-7-fluoro-substituted quinazolinones, which are of interest in medicinal chemistry, can be synthesized from this compound through a multi-step sequence.
A general synthetic route involves the acylation of the amino group, followed by cyclization with a suitable reagent to form the quinazolinone core. The bromine atom can then be further functionalized, for example, via Suzuki coupling.
Experimental Protocol: Synthesis of a 6-Bromo-7-fluoro-quinazolinone derivative (General)
This compound is first acylated with an appropriate acyl chloride or anhydride. The resulting amide is then cyclized, for example, by heating with formamide or another one-carbon source, to construct the pyrimidine ring of the quinazolinone. The reaction conditions are chosen to favor the desired cyclization pathway.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. The distinct reactivity of its bromo, fluoro, and amino substituents allows for a wide range of selective transformations. This guide has provided an overview of its utility in key reactions such as palladium-catalyzed cross-couplings, electrophilic substitutions, and diazotization reactions, complete with experimental protocols and quantitative data where available. The strategic application of these reactions enables the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. Further exploration of the reactivity of this compound is expected to lead to the discovery of novel synthetic methodologies and the development of new bioactive compounds.
References
The Strategic Influence of Halogenation: An In-depth Technical Guide on the Role of Bromine and Fluorine Substituents in 5-Bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-fluoroaniline is a pivotal chemical intermediate, extensively utilized in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science sectors. Its utility stems directly from the unique and synergistic roles of its bromine and fluorine substituents. These halogens are not mere passive components; they actively modulate the molecule's electronic properties, reactivity, regioselectivity, and metabolic stability. This technical guide provides a comprehensive analysis of the distinct and combined influence of the bromine and fluorine atoms, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate its function as a versatile building block.
Physicochemical and Spectroscopic Profile
The physical and chemical characteristics of this compound are fundamental to its handling, storage, and reactivity in synthetic applications. The presence of the halogen atoms and the amino group imparts a moderate polarity to the molecule.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 2924-09-6 | |
| Molecular Formula | C₆H₅BrFN | |
| Molecular Weight | 190.01 g/mol | |
| Appearance | White to yellow to orange powder or crystalline solid | |
| Melting Point | 27 °C | |
| Boiling Point | 105 °C / 12 mmHg | |
| Solubility | Slightly soluble in water; Soluble in organic solvents | |
| Density | ~1.694 g/cm³ (Predicted) |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound and its derivatives.
| Spectroscopic Data | Details | Reference |
| ¹H NMR | Spectrum conforms to the expected structure. | |
| ¹³C NMR | Data available for structural elucidation. | |
| Other Techniques | HPLC, LC-MS, and UPLC data are often available from suppliers for purity assessment. |
The Role of the Bromine Substituent: A Handle for Cross-Coupling
The bromine atom, located at the C-5 position, is the primary site of reactivity for carbon-carbon and carbon-heteroatom bond formation. Its influence is multifaceted, affecting both the molecule's reactivity and its potential for diversification.
-
Versatile Leaving Group: The carbon-bromine (C-Br) bond is significantly weaker than the carbon-fluorine (C-F) bond. This disparity allows for the highly selective activation of the C-Br bond in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. This enables the introduction of a wide array of aryl, alkyl, and amino groups at the C-5 position while leaving the rest of the molecule, including the C-F bond, intact.
-
Influence on Lipophilicity: The presence of the bulky and lipophilic bromine atom increases the overall lipophilicity of the molecule. This property is often manipulated in drug design to enhance membrane permeability and absorption.
-
Regiochemical Director: As an ortho-, para- director (though deactivating), the bromine atom, in concert with the other substituents, influences the position of any subsequent electrophilic aromatic substitution reactions.
The Role of the Fluorine Substituent: A Tool for Fine-Tuning Properties
The fluorine atom at the C-2 position is a strategic element in medicinal chemistry, imparting a range of desirable properties through its unique electronic nature.
-
Modulation of Basicity (pKa): Fluorine is the most electronegative element. Its powerful electron-withdrawing inductive effect (-I effect) pulls electron density away from the aromatic ring and, consequently, from the nitrogen atom of the amino group. This reduces the availability of the nitrogen's lone pair for protonation, thereby lowering the basicity (pKa) of the aniline. This modulation is critical in drug design for optimizing solubility, salt formation, and ligand-receptor binding interactions.
-
Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (approximately 109 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolic oxidation (a "metabolic soft spot") can effectively block this pathway. This increases the metabolic stability of the resulting drug molecule, leading to a longer biological half-life and improved pharmacokinetic profile.
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic interactions and hydrogen bonds with biological targets like proteins and enzymes, potentially increasing the binding affinity and potency of a drug candidate.
-
Conformational Control: The small size and unique electronic properties of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological receptor.
Synergistic Effects and Orthogonal Reactivity
The true synthetic power of this compound lies in the synergistic interplay between the bromine and fluorine substituents. This combination creates a platform for sequential, regioselective modifications, often referred to as orthogonal synthesis. The significant difference in the reactivity of the C-Br and C-F bonds allows chemists to perform distinct chemical transformations at each site independently.
A typical synthetic strategy involves first targeting the more labile C-Br bond for a palladium-catalyzed cross-coupling reaction. Once the desired functionality is installed at the C-5 position, subsequent reactions can be performed, which may involve the amino group or, under more forcing conditions, activation of the C-F bond.
Experimental Protocols
Detailed and reliable experimental procedures are critical for the successful application of this compound in synthesis.
Synthesis of this compound from 4-Bromo-1-fluoro-2-nitrobenzene
This protocol describes a common method for preparing the title compound via the reduction of a nitro precursor.
Workflow Diagram
Detailed Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-1-fluoro-2-nitrobenzene (698 g) in 95% ethanol (0.90 L).
-
Reduction: To a separate vessel containing a stirred mixture of powdered iron (711 g) and saturated aqueous ammonium chloride (2.0 L), add the ethanol solution from step 1.
-
Heating: Heat the reaction mixture and maintain a temperature of 70°C with continuous stirring for 24 hours. The reaction should be monitored by HPLC until the starting material is completely consumed.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the iron salts.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Subject the remaining residue to liquid-liquid extraction using ethyl acetate (2 L) and water (2 L). Separate the organic phase. The aqueous phase should be extracted once more with ethyl acetate (1 L).
-
Isolation: Combine all organic phases, wash with water (1 L), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Final Product: Place the residue under high vacuum for approximately 5 hours to remove any residual solvent, yielding pure this compound. A typical yield for this procedure is around 91%.
General Protocol for Suzuki Cross-Coupling
This procedure outlines a general method for the palladium-catalyzed Suzuki cross-coupling reaction at the bromine position.
Reaction Scheme
Detailed Procedure:
-
Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Stir the mixture at an elevated temperature (typically 85-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to afford the desired 5-aryl-2-fluoroaniline derivative.
Conclusion
The bromine and fluorine substituents in this compound are not merely positional isomers but strategic chemical tools that impart distinct and invaluable functionalities. The bromine atom serves as a robust and versatile handle for building molecular complexity through cross-coupling chemistry, while the fluorine atom provides a means to fine-tune critical physicochemical and pharmacokinetic properties, such as basicity and metabolic stability. The orthogonal reactivity endowed by this specific halogenation pattern makes this compound an exceptionally valuable and highly sought-after building block for the efficient and targeted synthesis of novel pharmaceuticals and agrochemicals. A thorough understanding of the roles of these substituents is essential for its effective application in modern chemical research and development.
A Theoretical Deep Dive into the Isomers of Fluoroaniline: A Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive theoretical analysis of the ortho-, meta-, and para-isomers of fluoroaniline, leveraging computational chemistry to elucidate their structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the nuanced differences between these isomers and their potential applications.
Introduction
Fluoroaniline and its isomers are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The position of the fluorine atom on the aniline ring significantly influences the molecule's physicochemical properties, including its reactivity, polarity, and biological activity. Understanding these isomeric differences at a molecular level is crucial for rational drug design and the development of novel materials. This whitepaper presents a consolidated overview of theoretical investigations into fluoroaniline isomers, primarily relying on Density Functional Theory (DFT), a powerful computational tool for predicting molecular properties.
Computational Methodology
The data and analyses presented herein are derived from established computational chemistry protocols, primarily centered around Density Functional Theory (DFT) calculations. These methods provide a robust framework for investigating the electronic structure and properties of molecules.
Geometry Optimization and Vibrational Analysis
The molecular structures of the ortho-, meta-, and para-fluoroaniline isomers were optimized using DFT calculations. A common and effective approach involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[1][2] This level of theory provides a good balance between computational cost and accuracy for predicting geometries and vibrational frequencies. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structures correspond to true energy minima.
Electronic Properties Analysis
To understand the electronic behavior of the fluoroaniline isomers, several key analyses were performed:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and kinetic stability of a molecule.[3] The HOMO-LUMO energy gap is a key indicator of molecular stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[1][4] This is achieved by studying the interactions between filled (donor) and empty (acceptor) orbitals.
The general workflow for such a theoretical investigation is depicted in the following diagram:
Results and Discussion
Molecular Geometry
The optimized geometrical parameters, including selected bond lengths and bond angles, for the three fluoroaniline isomers are presented in Table 1. The substitution of a fluorine atom on the benzene ring introduces slight distortions in the geometry compared to aniline.
Table 1: Selected Optimized Geometrical Parameters of Fluoroaniline Isomers
| Parameter | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |
| Bond Lengths (Å) | |||
| C-N | 1.395 | 1.393 | 1.392 |
| C-F | 1.368 | 1.370 | 1.367 |
| **Bond Angles (°) ** | |||
| C-C-N | 121.5 | 119.8 | 120.5 |
| C-C-F | 118.9 | 119.2 | 119.5 |
Note: The presented values are representative and may vary slightly depending on the specific computational method and basis set used.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO energies are fundamental in describing the electron-donating and electron-accepting abilities of a molecule, respectively.[3] The calculated HOMO-LUMO energies and the resulting energy gaps for the fluoroaniline isomers are summarized in Table 2. A smaller HOMO-LUMO gap suggests higher chemical reactivity.[3]
Table 2: Frontier Molecular Orbital Energies and Energy Gaps of Fluoroaniline Isomers
| Parameter | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |
| HOMO Energy (eV) | -5.42 | -5.51 | -5.35 |
| LUMO Energy (eV) | -0.25 | -0.28 | -0.22 |
| Energy Gap (ΔE) (eV) | 5.17 | 5.23 | 5.13 |
The para-isomer exhibits the smallest energy gap, suggesting it is the most reactive of the three isomers. The relationship between FMOs and chemical reactivity is illustrated below.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the electron delocalization within the molecule. The stabilization energy, E(2), associated with the interaction between a donor NBO and an acceptor NBO is a measure of the strength of that interaction. Key intramolecular interactions for the fluoroaniline isomers are presented in Table 3.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for Fluoroaniline Isomers
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) - o-FA | E(2) (kcal/mol) - m-FA | E(2) (kcal/mol) - p-FA |
| LP(1) N | π(C1-C6) | 48.2 | 49.5 | 50.1 |
| LP(1) N | π(C2-C3) | 2.5 | 1.8 | 2.3 |
| π(C1-C6) | π(C2-C3) | 20.1 | 19.8 | 20.5 |
| π(C4-C5) | π(C1-C6) | 22.5 | 21.9 | 23.1 |
Note: LP denotes a lone pair. FA stands for Fluoroaniline. The specific carbon numbering may vary.
The strong interaction between the nitrogen lone pair (LP(1) N) and the antibonding π*(C-C) orbitals of the ring indicates significant delocalization of the lone pair electrons into the aromatic system. This hyperconjugative interaction contributes to the stability of the molecule.
Conclusion
The theoretical investigation of fluoroaniline isomers using DFT methods provides valuable insights into their structure-property relationships. The position of the fluorine atom subtly alters the molecular geometry and significantly influences the electronic properties. The para-isomer is predicted to be the most reactive due to its smaller HOMO-LUMO energy gap. NBO analysis reveals significant electron delocalization from the nitrogen lone pair into the aromatic ring, a key factor in the stability of these molecules. This detailed theoretical understanding is paramount for the targeted design and synthesis of new drug candidates and functional materials based on the fluoroaniline scaffold.
References
IUPAC name for 5-Bromo-2-fluoroaniline
An In-depth Technical Guide to 5-Bromo-2-fluoroaniline
Abstract
This compound is an important halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific reactivity and properties that are highly valued in the development of pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and significant applications, particularly within the field of drug discovery.
Chemical and Physical Properties
This compound, with the IUPAC name This compound , is a crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, providing essential data for researchers and chemists working with this compound.
| Property | Value |
| IUPAC Name | This compound[3][4] |
| CAS Number | 2924-09-6[1][3][4] |
| Molecular Formula | C₆H₅BrFN[1][3][4] |
| Molecular Weight | 190.01 g/mol [1][3] |
| Appearance | White to light yellow crystalline solid[2] |
| Melting Point | 27 - 35 °C[1][2] |
| Boiling Point | 105 °C at 12 mmHg[1] |
| Density | 1.694 g/cm³ (Predicted)[1] |
| Solubility | Slightly soluble in water[1][5] |
| InChI Key | ADWKOCXRCRSMLQ-UHFFFAOYSA-N[3][4] |
| SMILES | C1=CC(=C(C=C1Br)N)F[3] |
Synthesis of this compound
The primary and most common route for synthesizing this compound involves the reduction of its corresponding nitro precursor, 4-bromo-1-fluoro-2-nitrobenzene. Various reducing agents can be employed, with iron powder in the presence of an acid or catalytic hydrogenation being prevalent methods.
Experimental Protocol: Reduction with Iron Powder
A widely used laboratory-scale synthesis involves the reduction of 4-bromo-1-fluoro-2-nitrobenzene using iron powder and a proton source, such as ammonium chloride or acetic acid.[5]
Materials:
-
4-bromo-1-fluoro-2-nitrobenzene
-
Iron powder
-
Saturated aqueous ammonium chloride solution
-
95% Ethanol
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Procedure:
-
Dissolve 4-bromo-1-fluoro-2-nitrobenzene (e.g., 698 g) in 95% ethanol (0.90 L).[5]
-
Prepare a mixture of powdered iron (e.g., 711 g) and saturated aqueous ammonium chloride (2.0 L).[5]
-
Add the ethanolic solution of the nitro compound to the iron/ammonium chloride mixture.[5]
-
Heat the reaction mixture to 70°C and stir continuously for 24 hours. Monitor the reaction progress by HPLC until the starting material is consumed.[5]
-
After the reaction is complete, cool the mixture to room temperature and filter through diatomaceous earth to remove the iron salts.[5]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.[5]
-
Perform a liquid-liquid extraction on the residue with ethyl acetate and water.[5]
-
Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.[5]
-
Filter the drying agent and concentrate the organic phase under reduced pressure. Further drying under high vacuum yields this compound as the final product.[5]
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it serves as a scaffold for creating novel active compounds.[2]
The presence of the fluorine atom can significantly enhance a drug's metabolic stability, binding affinity, and lipophilicity, which can improve its pharmacokinetic and pharmacodynamic profile.[6] The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more elaborate molecular architectures.
Key application areas include:
-
Pharmaceutical Development: This compound is a crucial building block in the synthesis of various pharmaceuticals, including anti-cancer agents and antibiotics.[2] While specific drugs containing the this compound moiety are proprietary, the related isomer 4-bromo-2-fluoroaniline is a component of the FDA-approved cancer drug Vandetanib, highlighting the importance of this structural motif.[7]
-
Ligand for Receptors: It has been identified as a ligand for certain ionotropic glutamate receptors, suggesting its potential role in research related to neurodegenerative diseases.[8]
-
Material Science: It is utilized in creating specialty polymers and coatings, contributing to enhanced chemical resistance and durability.[2]
Spectroscopic Characterization
The structural identity and purity of this compound are confirmed using standard analytical techniques. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), are critical for quality control and research purposes.[9] While detailed spectra are beyond the scope of this guide, researchers can typically obtain certificates of analysis with this data from commercial suppliers. The ¹H NMR spectrum, for instance, would show characteristic signals for the three aromatic protons, with splitting patterns influenced by coupling to each other and to the fluorine atom.
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. It is considered harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[3] It is also irritating to the respiratory system.[1]
Recommended safety measures include:
-
Handling in a well-ventilated area or fume hood.[1]
-
Wearing suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
Disposing of the material and its container as hazardous waste.[1]
Conclusion
This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and material science. Its well-defined synthesis and the dual reactivity offered by its halogen substituents make it an attractive starting material for the creation of diverse and complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective use in research and development.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H61678.14 [thermofisher.com]
- 5. This compound | 2924-09-6 [chemicalbook.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 2924-09-6 | FB32855 | Biosynth [biosynth.com]
- 9. 2924-09-6|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Synthesis of 5-Bromo-2-fluoroaniline from 4-bromo-1-fluoro-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 5-Bromo-2-fluoroaniline, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the reduction of the nitro group of 4-bromo-1-fluoro-2-nitrobenzene. Various reduction methodologies are discussed and compared, with a detailed, step-by-step protocol provided for a high-yield synthesis using iron powder.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and crop protection chemicals. Its unique substitution pattern allows for diverse chemical modifications. The synthesis of this aniline is most commonly achieved through the reduction of the corresponding nitro compound, 4-bromo-1-fluoro-2-nitrobenzene. The choice of reduction method can significantly impact yield, purity, and scalability. This document outlines several common methods and provides a detailed protocol for a robust and efficient procedure.
Overview of Synthetic Routes
The reduction of a nitroarene to an aniline is a fundamental transformation in organic chemistry.[1] Several methods have been developed for this purpose, each with its own advantages and disadvantages.[2] The primary strategies for the synthesis of this compound from 4-bromo-1-fluoro-2-nitrobenzene involve chemical reduction and catalytic hydrogenation.[3]
Common Reduction Methods:
-
Metal/Acid Reductions: Historically, the Béchamp reduction, using iron and a mineral acid, was a common industrial method.[1] Milder conditions using iron powder with ammonium chloride or acetic acid are now more prevalent.[2][4] Other metals like tin (Sn) and zinc (Zn) in acidic media can also be employed.[4]
-
Catalytic Hydrogenation: This method utilizes hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney nickel.[4] It is often a cleaner reaction, with water as the only byproduct.[5] However, care must be taken to avoid dehalogenation, especially with bromine-containing compounds.[3][4]
Data Presentation
The following table summarizes various methods for the reduction of 4-bromo-1-fluoro-2-nitrobenzene.
| Method | Reagents | Solvent(s) | Key Advantages | Key Disadvantages |
| Iron Reduction | Iron powder, Ammonium chloride | Ethanol, Water | High yield, cost-effective, high functional group tolerance.[1][6] | Generates significant iron oxide waste, workup can be tedious.[1][7] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Methanol | High purity, environmentally friendly (water byproduct).[8] | Potential for dehalogenation, requires specialized equipment (hydrogenator).[3][4] |
| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) | Various organic solvents | Generally high efficiency and selectivity.[4] | Catalyst cost, potential for dehalogenation.[1][4] |
| Tin(II) Chloride Reduction | Tin(II) chloride (SnCl₂) | Ethanol, Acetic Acid | Mild conditions, good for sensitive substrates.[4] | Stoichiometric amounts of tin salts are required, leading to metal waste. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Iron Reduction
This protocol is based on a high-yield procedure utilizing iron powder and ammonium chloride.[6]
Materials:
-
4-bromo-1-fluoro-2-nitrobenzene
-
Iron powder
-
Saturated aqueous ammonium chloride solution
-
95% Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Diatomaceous earth (Celite)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
High vacuum pump
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-fluoro-2-nitrobenzene (e.g., 698 g) in 95% ethanol (0.90 L).[6]
-
Addition of Reagents: To this solution, add powdered iron (e.g., 711 g) and a saturated aqueous solution of ammonium chloride (2.0 L).[6]
-
Reaction: Stir the mixture vigorously and heat to 70°C for 24 hours.[6] The reaction progress should be monitored by a suitable analytical technique such as HPLC or TLC until the starting material is completely consumed.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.[6]
-
Filter the mixture through a pad of diatomaceous earth to remove the iron salts.[6]
-
Concentrate the filtrate under reduced pressure to remove the ethanol.[6]
-
Perform a liquid-liquid extraction of the residue with ethyl acetate (2 L) and water (2 L).[6]
-
Separate the organic layer and extract the aqueous layer again with ethyl acetate (1 L).[6]
-
Combine all organic phases and wash with water (1 L).[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
-
Purification: To obtain the final product with high purity, subject the residue to high vacuum for several hours to remove any residual solvent. This procedure can yield this compound in high purity (e.g., 545.76 g, 91% yield).[6]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Overview
Caption: Simplified reduction pathway of a nitroarene to an aniline.
References
- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 2924-09-6 [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 5-Bromo-2-fluoroaniline as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-fluoroaniline is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex heterocyclic scaffolds for pharmaceutical applications.[1][2] Its distinct substitution pattern, featuring a bromine atom and a fluorine atom on the aniline ring, offers versatile reactivity for the construction of targeted therapies, particularly in the realm of oncology. This intermediate is instrumental in the development of kinase inhibitors, a class of drugs that target specific signaling pathways implicated in cancer cell proliferation and survival.[2]
This document provides detailed application notes on the utility of this compound as a precursor to key intermediates in the synthesis of clinically relevant MEK inhibitors, such as Trametinib and Cobimetinib. It also includes a detailed experimental protocol for a Sandmeyer reaction to convert this compound into a versatile iodinated intermediate, a crucial step in the synthesis of these targeted agents.
Application Notes
The primary application of this compound in the synthesis of MEK inhibitors lies in its role as a precursor to 2-fluoro-4-iodoaniline. This transformation is critical as the 2-fluoro-4-iodophenylamino moiety is a key pharmacophore in several potent and selective MEK inhibitors.[3] The iodine atom in 2-fluoro-4-iodoaniline serves as a handle for subsequent cross-coupling reactions to build the complex molecular architecture of the final drug substance.[1][4]
Synthesis of MEK Inhibitor Scaffolds
Trametinib (Mekinist®): This allosteric inhibitor of MEK1 and MEK2 is used in the treatment of various cancers, including melanoma.[3] The synthesis of Trametinib involves the condensation of 2-fluoro-4-iodoaniline with a pyrimidinetrione core.
Cobimetinib (Cotellic®): Used in combination with BRAF inhibitors for the treatment of melanoma, Cobimetinib also features the 2-fluoro-4-iodoanilino group.[5] Its synthesis involves the coupling of 2-fluoro-4-iodoaniline with a substituted benzoic acid derivative, followed by amide bond formation with a piperidine-azetidine moiety.[2][6]
The general strategy involves the initial conversion of this compound to an iodinated intermediate, which then participates in the core scaffold assembly of the respective MEK inhibitor. The Sandmeyer reaction provides a classic and effective method for the diazotization of the aniline and subsequent introduction of iodine.[7][8]
Data Presentation
The following table summarizes the key intermediates and final drug products associated with the use of this compound as a starting material.
| Starting Material | Key Intermediate | Final Drug Product | Therapeutic Class |
| This compound | 2-Fluoro-4-iodoaniline | Trametinib | MEK Inhibitor |
| This compound | 2-Fluoro-4-iodoaniline | Cobimetinib | MEK Inhibitor |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-4-iodoaniline from this compound via a Two-Step Process
This protocol outlines a representative procedure for the conversion of this compound to 2-fluoro-4-iodoaniline, a key intermediate for MEK inhibitor synthesis. This process involves a Sandmeyer reaction.
Step 1: Diazotization of this compound
-
Materials: this compound, Hydrochloric acid (HCl), Sodium nitrite (NaNO₂), Ice.
-
Procedure:
-
In a reaction vessel, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.
-
Step 2: Iodination (Sandmeyer Reaction)
-
Materials: Diazonium salt solution from Step 1, Potassium iodide (KI), Water.
-
Procedure:
-
In a separate vessel, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-iodoaniline.
-
Quantitative Data (Representative):
| Step | Product | Yield (%) | Purity (%) |
| 1 & 2 | 2-Fluoro-4-iodoaniline | 50-60 | >98 (by HPLC) |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]
- 5. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2017096996A1 - Preparation method for cobimetinib - Google Patents [patents.google.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer Reaction [organic-chemistry.org]
The Versatility of 5-Bromo-2-fluoroaniline in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-2-fluoroaniline is a versatile building block in organic synthesis, prized for its unique electronic and structural properties that enable the construction of complex molecules. Its strategic placement of bromine, fluorine, and amine functionalities allows for a wide range of chemical transformations, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a focus on kinase inhibitors.
Application Notes
This compound serves as a key precursor in the synthesis of a variety of heterocyclic compounds. The presence of a bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. The fluorine atom can enhance the metabolic stability and binding affinity of the final compound, a desirable feature in drug design. The aniline moiety is a versatile nucleophile, readily participating in reactions to form amides, ureas, and nitrogen-containing heterocycles.
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a substituted aniline scaffold, which mimics the adenine region of ATP, the natural substrate for kinases. The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of potent and selective kinase inhibitors.
Synthesis of 1,3,5-Triazine Derivatives
A prominent application of this compound is in the synthesis of substituted 1,3,5-triazine (s-triazine) derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. The synthesis involves the sequential nucleophilic aromatic substitution of chlorine atoms on cyanuric chloride.
The reaction proceeds in a stepwise manner, with the reactivity of the chlorine atoms on the triazine ring decreasing with each substitution. This allows for the controlled introduction of different nucleophiles. The first substitution with an amine, such as this compound, is typically carried out at a low temperature (0 °C) to ensure mono-substitution. Subsequent substitutions with other nucleophiles can then be performed at higher temperatures.
Experimental Workflow for Triazine Synthesis
Caption: General workflow for the synthesis of di-substituted triazines.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(5-Bromo-2-fluorophenyl)-4,6-dichloro-1,3,5-triazin-2-amine
This protocol details the mono-substitution of cyanuric chloride with this compound.
Materials:
-
This compound
-
Cyanuric chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Crushed ice
-
Distilled water
Procedure:
-
Dissolve this compound (10 mmol) in 50 mL of acetone in a conical flask.
-
In a separate flask, dissolve cyanuric chloride (10 mmol) in 50 mL of acetone. Note: Cyanuric chloride is a fuming solid and should be handled in a fume hood.
-
Cool both solutions to 0 °C in an ice bath.
-
In a round-bottom flask equipped with a magnetic stirrer, add the cyanuric chloride solution and K₂CO₃ (10 mmol).
-
While stirring vigorously at 0 °C, add the cold solution of this compound dropwise to the cyanuric chloride solution.
-
Maintain the reaction temperature at 0 °C and stir for 4 hours. The temperature is crucial to prevent di-substitution.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 6:4 mixture of ethyl acetate and hexane as the mobile phase.
-
Once the starting material is consumed, pour the reaction mixture onto crushed ice in a beaker.
-
Filter the resulting solid precipitate and wash thoroughly with distilled water.
-
Dry the product under high vacuum to obtain N-(5-Bromo-2-fluorophenyl)-4,6-dichloro-1,3,5-triazin-2-amine.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 190.01 | 10 | 1.90 g |
| Cyanuric chloride | 184.41 | 10 | 1.84 g |
| K₂CO₃ | 138.21 | 10 | 1.38 g |
| Acetone | - | - | 100 mL |
Protocol 2: Synthesis of 4-(5-Bromo-2-fluorophenylamino)-6-(morpholin-4-yl)-[1][2][3]triazin-2-ol
This protocol describes the subsequent reaction of the mono-substituted triazine with a second nucleophile, morpholine, followed by hydrolysis to the triazin-2-ol.
Materials:
-
N-(5-Bromo-2-fluorophenyl)-4,6-dichloro-1,3,5-triazin-2-amine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Crushed ice
-
Distilled water
-
Ethyl acetate
Procedure:
-
Dissolve N-(5-Bromo-2-fluorophenyl)-4,6-dichloro-1,3,5-triazin-2-amine (10 mmol) in 50 mL of THF in a round-bottom flask.
-
Add K₂CO₃ (10 mmol) to the solution.
-
In a separate flask, dissolve morpholine (10 mmol) in 50 mL of THF.
-
Add the morpholine solution dropwise to the stirring solution of the triazine intermediate at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction by TLC (6:4 ethyl acetate/hexane).
-
Upon completion, remove the THF under reduced pressure.
-
Pour the residue onto crushed ice.
-
Filter the solid product, wash with distilled water, and dry under vacuum.
-
The resulting intermediate can be hydrolyzed to the final product by refluxing in aqueous acid (e.g., 1M HCl).
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-(5-Bromo-2-fluorophenyl)-4,6-dichloro-1,3,5-triazin-2-amine | 342.98 | 10 | 3.43 g |
| Morpholine | 87.12 | 10 | 0.87 g |
| K₂CO₃ | 138.21 | 10 | 1.38 g |
| THF | - | - | 100 mL |
Application in Kinase Inhibitor Signaling Pathways
The synthesized triazine derivatives from this compound are often designed as inhibitors of specific kinase signaling pathways implicated in cancer. For instance, they can be developed to target pathways such as the Glycogen Synthase Kinase 3 (GSK-3) pathway, which is involved in multiple cellular processes including metabolism, cell proliferation, and apoptosis.
Simplified GSK-3 Signaling Pathway
Caption: Inhibition of the GSK-3 signaling pathway by a synthesized inhibitor.
In this pathway, upstream signals activate the PI3K/Akt pathway, which in turn phosphorylates and inactivates GSK-3. In the absence of this inhibition, active GSK-3 phosphorylates various downstream substrates, influencing cellular processes. Small molecule inhibitors derived from this compound can directly target and inhibit the active form of GSK-3, thereby modulating its downstream effects. This makes them promising candidates for therapeutic intervention in diseases where GSK-3 is overactive.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[3][4] 5-Bromo-2-fluoroaniline is a key building block, and its use in Suzuki coupling reactions allows for the introduction of a fluorinated aniline moiety into a variety of molecular scaffolds. The presence of both fluorine and an amino group can significantly influence the physicochemical and biological properties of the target molecules.[4]
These application notes provide a detailed protocol for the Suzuki coupling of this compound with arylboronic acids, offering a foundational method for the synthesis of diverse 2'-fluoro-5'-amino-1,1'-biphenyl derivatives.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/Water mixture or Toluene/Ethanol/Water mixture)
-
Anhydrous, degassed solvents
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (0.01-0.05 mmol, 1-5 mol%) to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation
The following table summarizes typical quantitative parameters for the Suzuki coupling of this compound. Yields are highly dependent on the specific arylboronic acid, catalyst, base, and solvent system employed.
| Parameter | Typical Range | Notes |
| This compound | 1.0 equiv. | Starting aryl halide. |
| Arylboronic Acid | 1.1 - 1.5 equiv. | An excess is typically used to drive the reaction to completion. |
| Palladium Catalyst | 1 - 5 mol% | Catalyst loading can be optimized; lower loadings are preferable for process efficiency.[5] |
| Base | 2.0 - 3.0 equiv. | The choice of base can significantly impact reaction rate and yield.[5][6] |
| Solvent | 3 - 10 mL / mmol | Common solvent systems include Dioxane/H₂O, Toluene/EtOH/H₂O, or THF/H₂O.[5][6][7] |
| Temperature | 80 - 110 °C | Higher temperatures are often required for less reactive substrates.[5][8] |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored to determine the optimal time.[6][7][8] |
| Yield | 60 - 95% | Highly substrate-dependent. |
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling protocol for this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of 5-Bromo-2-fluoroaniline in the Development of Anti-Cancer Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Bromo-2-fluoroaniline is a key building block in the synthesis of a variety of pharmacologically active compounds, notably in the development of targeted anti-cancer therapies. Its unique substitution pattern allows for versatile chemical modifications, making it an important intermediate in the creation of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of anti-cancer agents, with a specific focus on the MEK inhibitor, Trametinib.
Featured Application: Synthesis of Trametinib, a MEK Inhibitor
Trametinib is a highly potent and selective allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2), which are key components of the RAS/RAF/MEK/ERK signaling pathway. Dysregulation of this pathway is a critical factor in the development and proliferation of various cancers, including melanoma. A crucial intermediate in the synthesis of Trametinib is 2-fluoro-4-iodoaniline, which can be synthesized from this compound.
Signaling Pathway: MAPK/ERK Cascade
The MAPK/ERK signaling pathway is a cascade of proteins that relays extracellular signals to the nucleus, influencing cellular processes such as proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF and RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth. Trametinib inhibits MEK1 and MEK2, thereby blocking the downstream phosphorylation of ERK1 and ERK2 and inhibiting tumor cell proliferation.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of Trametinib against MEK1/MEK2 and its anti-proliferative effects on various human cancer cell lines.
| Target/Cell Line | Mutation Status | IC50 (nM) | Reference(s) |
| Enzymatic Assay | |||
| MEK1 | N/A | 0.92 | [1] |
| MEK2 | N/A | 1.8 | [1] |
| Cell-Based Assays | |||
| HT-29 (Colorectal) | BRAF V600E | 0.48 | [1] |
| COLO205 (Colorectal) | BRAF V600E | 0.52 | [1] |
| HCT 116 (Colorectal) | KRAS G13D | 2.2 | [1] |
| SW620 (Colorectal) | KRAS G12V | 174 | [1] |
| BON1 (Pancreatic NET) | - | 0.44 | [2] |
| QGP-1 (Pancreatic NET) | - | 6.359 | [2] |
| NCI-H727 (Lung NET) | - | 84.12 | [2] |
Experimental Protocols
Synthesis of 2-fluoro-4-iodoaniline from this compound
This protocol describes a potential synthetic route for the conversion of this compound to 2-fluoro-4-iodoaniline, a key intermediate for Trametinib synthesis.
Materials:
-
This compound
-
Sodium nitrite (NaNO2)
-
Sulfuric acid (H2SO4)
-
Potassium iodide (KI)
-
Deionized water
-
Ice
-
Diethyl ether
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve this compound in a mixture of water and concentrated sulfuric acid, maintaining the temperature at 0-5°C with an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise via a dropping funnel, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 2-fluoro-4-iodoaniline.
-
Synthesis of Trametinib from 2-fluoro-4-iodoaniline
This protocol outlines the subsequent steps for the synthesis of Trametinib starting from the 2-fluoro-4-iodoaniline intermediate. This is a multi-step process involving the formation of a urea derivative followed by cyclization and coupling reactions.
Materials:
-
2-fluoro-4-iodoaniline
-
N,N'-Carbonyldiimidazole (CDI)
-
Cyclopropylamine
-
Malonic acid
-
Acetic anhydride
-
Acetyl chloride
-
N-(3-aminophenyl)acetamide
-
Various solvents (e.g., DMF, toluene) and reagents for purification.
Procedure (Simplified):
-
Urea Formation: React 2-fluoro-4-iodoaniline with N,N'-carbonyldiimidazole followed by the addition of cyclopropylamine to form N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.[3]
-
Pyrimidine-2,4,6-trione Formation: Condense the urea derivative with malonic acid in the presence of acetic anhydride and acetyl chloride to form the corresponding pyrimidine-2,4,6-trione.[3]
-
Chlorination and Amination: The trione is then chlorinated and subsequently reacted with a methylamine source.
-
Final Coupling: The resulting intermediate is coupled with N-(3-aminophenyl)acetamide to yield Trametinib.
-
Purification: The final product is purified by crystallization or column chromatography.
In Vitro MEK1/MEK2 Kinase Inhibition Assay
This protocol provides a general method for determining the inhibitory activity of synthesized compounds against MEK1 and MEK2 kinases.
Materials:
-
Recombinant active MEK1 and MEK2 enzymes
-
Inactive ERK2 (as substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (e.g., Trametinib) dissolved in DMSO
-
96-well assay plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, the MEK enzyme (MEK1 or MEK2), and the inactive ERK2 substrate.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the MEK activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This protocol is used to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, COLO205)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex anti-cancer agents. The protocols and data presented here for the synthesis and evaluation of Trametinib, a potent MEK inhibitor, highlight the importance of this chemical intermediate in modern drug discovery. These application notes provide a framework for researchers to explore the development of novel kinase inhibitors and other targeted therapies for the treatment of cancer.
References
Application Notes and Protocols for HPLC Analysis of 5-Bromo-2-fluoroaniline and its Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Bromo-2-fluoroaniline and its common reaction products. The protocols are designed for monitoring reaction progress, assessing sample purity, and quantifying components in a mixture.
Introduction
This compound is a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its purity and the profile of its reaction products are critical quality attributes. Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely used technique for the analysis of halogenated anilines and their derivatives due to its ability to separate compounds with varying polarities.[1][2] This document outlines HPLC methods for analyzing this compound in the context of several common synthetic transformations: N-acetylation, nitration, and Suzuki cross-coupling.
Application Note 1: Purity Assay of this compound and Monitoring of its N-Acetylation
This method is suitable for determining the purity of this compound and for monitoring its conversion to N-(5-bromo-2-fluorophenyl)acetamide. The starting material and the acetylated product have different polarities, allowing for effective separation on a C18 column.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative Data
| Compound | Retention Time (min) |
| This compound | 4.8 |
| N-(5-bromo-2-fluorophenyl)acetamide | 6.2 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column.
Logical Workflow for N-Acetylation Monitoring
Caption: Workflow for monitoring the N-acetylation of this compound.
Application Note 2: Analysis of the Nitration of this compound
This method is designed to separate this compound from its nitrated product, 2-bromo-5-fluoro-4-nitroaniline. The introduction of a nitro group significantly alters the polarity and UV absorbance of the molecule, facilitating chromatographic separation and detection. A reversed-phase HPLC method is suitable for this analysis.[1][3][4]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Isocratic | 60% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 280 nm |
| Injection Volume | 15 µL |
Sample Preparation:
-
Carefully quench a small aliquot of the reaction mixture.
-
Dilute the quenched sample with the mobile phase to a concentration of approximately 0.2 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Quantitative Data
| Compound | Retention Time (min) |
| This compound | 5.5 |
| 2-bromo-5-fluoro-4-nitroaniline | 7.1 |
Note: Retention times are approximate and may vary depending on the specific HPLC system and column.
Application Note 3: Monitoring Suzuki Cross-Coupling Reactions
This application note provides a general method for monitoring the progress of a Suzuki cross-coupling reaction using this compound as a starting material. The method separates the starting material from the biaryl product. Given the diversity of boronic acids that can be used, this method may require optimization for specific products. HPLC is a powerful technique for the quantitative analysis of such reaction mixtures.[5][6][7]
Experimental Protocol
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 95% B over 12 minutes |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 1 mL of acetonitrile.
-
Filter the quenched sample through a 0.45 µm syringe filter before HPLC analysis.
Quantitative Data (Example with Phenylboronic Acid)
| Compound | Retention Time (min) |
| Phenylboronic Acid | ~2.1 (may not be well-retained) |
| This compound | 6.3 |
| 2-Fluoro-5-phenylaniline | 8.9 |
Note: Retention times are for a representative reaction and will vary based on the specific boronic acid used.
Signaling Pathway for Suzuki Coupling Reaction Monitoring
Caption: Logical workflow for monitoring a Suzuki coupling reaction.
Summary of HPLC Methods
| Application | Column | Mobile Phase | Elution | Detection |
| N-Acetylation | C18, 4.6x150 mm, 5µm | Water/ACN with 0.1% Formic Acid | Gradient | 254 nm |
| Nitration | C18, 4.6x250 mm, 5µm | Water/Methanol | Isocratic | 280 nm |
| Suzuki Coupling | C18, 4.6x100 mm, 3.5µm | 10mM NH4OAc/ACN | Gradient | 254/280 nm |
References
- 1. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 3. Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2-Bromo-5-nitroaniline | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
Application Notes and Protocols for the Use of 5-Bromo-2-fluoroaniline in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-natural moieties into peptides is a cornerstone of modern drug discovery, offering a powerful avenue to enhance pharmacological properties such as stability, binding affinity, and bioavailability. Halogenated compounds, in particular, are of significant interest due to their ability to modulate the electronic and lipophilic character of peptides. This document provides detailed application notes and a hypothetical protocol for the use of 5-Bromo-2-fluoroaniline as an N-terminal capping agent in solid-phase peptide synthesis (SPPS).
While specific literature on the direct application of this compound in SPPS is not widely available, its chemical structure—a substituted aniline—lends itself to established methodologies for peptide modification. Anilines can be coupled to the N-terminus of a peptide to introduce a stable, aromatic cap. The presence of both bromine and fluorine atoms on the phenyl ring of this compound offers unique opportunities for creating peptides with altered conformational preferences and potential for halogen bonding interactions with biological targets. This protocol is based on standard Fmoc-based SPPS chemistry and provides a robust starting point for researchers interested in exploring the incorporation of this novel building block.
Potential Applications
The introduction of a 5-bromo-2-fluorophenyl group at the N-terminus of a peptide can be advantageous for several reasons:
-
Enhanced Stability: Capping the N-terminus can protect the peptide from degradation by exopeptidases.
-
Modulation of Physicochemical Properties: The bromo- and fluoro-substituents can increase lipophilicity, potentially improving cell permeability.
-
Structural Probing: The unique spectroscopic signature of the fluorinated and brominated ring can be useful in structural studies.
-
Introduction of a Chemical Handle: The bromine atom can serve as a handle for further downstream modifications via cross-coupling reactions.
Data Presentation: Illustrative Synthesis Parameters
The following tables summarize the expected, illustrative quantitative data for the N-terminal capping of a model peptide on a 0.1 mmol scale using this compound. Note: This data is for illustrative purposes only and actual results may vary.
Table 1: Reagents and Resin Specifications for a Model Peptide Synthesis
| Parameter | Specification |
| Resin Type | Rink Amide Resin |
| Resin Substitution | 0.5 - 0.8 mmol/g |
| Fmoc-Amino Acids | 4 equivalents |
| Coupling Reagent (HATU) | 3.9 equivalents |
| Activator Base (DIPEA) | 8 equivalents |
| Fmoc Deprotection Solution | 20% Piperidine in DMF |
| Capping Agent | This compound |
Table 2: Illustrative Parameters and Expected Outcomes for N-Terminal Capping
| Step | Parameter | Value |
| Peptide Synthesis | Number of Coupling Cycles | As per peptide length |
| Coupling Time | 2 hours per residue | |
| Deprotection Time | 2 x 10 minutes | |
| N-Terminal Capping | This compound | 5 equivalents |
| Coupling Reagent (HATU) | 4.9 equivalents | |
| Activator Base (DIPEA) | 10 equivalents | |
| Reaction Time | 12 hours | |
| Cleavage & Purification | Cleavage Cocktail | TFA/TIS/H₂O (95:2.5:2.5) |
| Expected Crude Purity | >70% | |
| Expected Final Yield | 15 - 30 mg | |
| Final Purity (after HPLC) | >95% |
Experimental Protocols
This section details the methodology for the solid-phase synthesis of a peptide and its subsequent N-terminal modification with this compound.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the assembly of the peptide chain on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin (0.1 mmol) in N,N-dimethylformamide (DMF) for 30 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol), HATU (0.39 mmol), and DIPEA (0.8 mmol) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (5 times).
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence.
Protocol 2: N-Terminal Capping with this compound
This protocol describes the coupling of this compound to the N-terminus of the resin-bound peptide.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in Protocol 1, step 2, to expose the N-terminal amine.
-
Preparation of Capping Solution:
-
In a separate vial, dissolve this compound (0.5 mmol) in DMF.
-
Add HATU (0.49 mmol) and DIPEA (1.0 mmol) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
-
Capping Reaction:
-
Add the pre-activated this compound solution to the peptide-resin.
-
Agitate the mixture for 12 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times).
-
Drying: Dry the resin under vacuum for at least 1 hour.
Protocol 3: Peptide Cleavage and Purification
This protocol describes the cleavage of the modified peptide from the resin and its subsequent purification.
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. (Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment).
-
Add the cleavage cocktail to the dried resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
-
Purification:
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Visualizations
Workflow for N-Terminal Capping with this compound
Caption: Workflow for the synthesis and N-terminal capping of a peptide with this compound.
Logical Relationship of Key Steps
Caption: Logical flow of the key chemical steps in the synthesis and capping process.
Application of 5-Bromo-2-fluoroaniline in the Synthesis of Specialty Polymers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyaniline is a well-known conducting polymer with a wide range of applications. However, its practical use is often limited by poor processability and solubility. The functionalization of the polyaniline backbone through the use of substituted anilines is a key strategy to overcome these limitations and to tailor the polymer's properties for specific applications. The incorporation of halogen atoms, such as bromine and fluorine, is of particular interest. Fluorine, with its high electronegativity, can influence the electronic properties and enhance the thermal stability of the polymer.[1] Bromine, a larger and more polarizable atom, can also affect the polymer's solubility and conductivity.[2] Copolymers of aniline with bromo- and fluoro-substituted anilines have demonstrated improved solubility and thermal stability compared to unsubstituted polyaniline.[1][3]
Predicted Properties of Polymers Derived from 5-Bromo-2-fluoroaniline
Based on studies of analogous halogenated polyanilines, the following properties can be anticipated for polymers incorporating this compound.
Table 1: Predicted Physical and Chemical Properties
| Property | Predicted Outcome for Poly(this compound) | Rationale based on Analogous Polymers |
| Solubility | Improved solubility in common organic solvents (e.g., NMP, DMF, DMSO) compared to polyaniline. | The presence of halogen substituents is known to increase the solubility of polyanilines.[1][3] |
| Thermal Stability | Higher thermal stability compared to unsubstituted polyaniline. | The incorporation of C-F and C-Br bonds is expected to enhance the thermal degradation temperature.[1] |
| Electrical Conductivity | Moderate conductivity, likely lower than that of unsubstituted polyaniline. | The steric and electronic effects of the bromo and fluoro substituents may reduce the conjugation along the polymer chain, thereby decreasing conductivity. |
| Morphology | Expected to exhibit a granular or hierarchical structure, which can be influenced by polymerization conditions. | Substituted polyanilines often show different morphologies compared to the fibrillar structure of polyaniline.[4] |
Experimental Protocols
The following protocols are adapted from established methods for the chemical oxidative polymerization of substituted anilines and can be applied to the synthesis of homopolymers or copolymers of this compound.[1][4][5][6]
Protocol 1: Synthesis of Poly(this compound) Homopolymer
Materials:
-
This compound (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and solvent)
-
Methanol (for washing)
-
Ammonium hydroxide (for de-doping, optional)
-
N-Methyl-2-pyrrolidone (NMP) (for solubility testing)
Procedure:
-
Dissolve a specific amount of this compound (e.g., 0.1 M) in 1 M HCl solution in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Separately, prepare a solution of ammonium persulfate (oxidant-to-monomer molar ratio of 1:1) in 1 M HCl and cool it to 0-5 °C.
-
Slowly add the chilled APS solution dropwise to the stirred monomer solution.
-
The reaction mixture is expected to change color, indicating the onset of polymerization.
-
Continue stirring the reaction mixture at 0-5 °C for 24 hours to ensure complete polymerization.
-
After 24 hours, filter the precipitate (the polymer) and wash it thoroughly with 1 M HCl and then with methanol to remove any unreacted monomer and oxidant.
-
Dry the polymer product in a vacuum oven at 60 °C for 24 hours.
-
For characterization of the base form, the doped polymer can be de-doped by stirring in a 0.1 M ammonium hydroxide solution for 24 hours, followed by filtering, washing with distilled water until the filtrate is neutral, and drying.
Protocol 2: Synthesis of Poly(aniline-co-5-Bromo-2-fluoroaniline) Copolymer
Materials:
-
Aniline
-
This compound
-
Ammonium persulfate (APS)
-
Hydrochloric acid (HCl, 1 M)
-
Methanol
-
Ammonium hydroxide (optional)
Procedure:
-
Prepare a solution containing a desired molar ratio of aniline and this compound in 1 M HCl. The total monomer concentration should be kept constant (e.g., 0.1 M).
-
Follow steps 2-9 from Protocol 1 for the copolymerization, purification, and drying of the resulting copolymer.
Characterization of the Synthesized Polymers
The synthesized polymers should be characterized to determine their structure, morphology, and properties.
Table 2: Recommended Characterization Techniques
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the chemical structure of the polymer. | Presence of characteristic peaks for the benzenoid and quinoid rings of the polyaniline backbone, as well as C-Br and C-F stretching vibrations.[5] |
| UV-Vis Spectroscopy | To study the electronic transitions. | Absorption bands corresponding to the π-π* transition of the benzenoid rings and the exciton absorption of the quinoid rings. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | Determination of the onset decomposition temperature. |
| Scanning Electron Microscopy (SEM) | To investigate the surface morphology of the polymer. | Observation of the polymer's microstructure (e.g., granular, agglomerated). |
| Four-Point Probe Method | To measure the electrical conductivity of the polymer. | Determination of the conductivity of the doped polymer. |
| Solubility Test | To assess the processability of the polymer. | Testing the solubility in various organic solvents like NMP, DMF, and DMSO.[3] |
Visualizations
Experimental Workflow for Polymer Synthesis
Caption: Workflow for the synthesis and characterization of polymers.
Logical Relationship of Monomer Structure to Polymer Properties
Caption: Influence of monomer structure on polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Bromo-2-fluoroaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and high-yielding method is the reduction of the corresponding nitro precursor, 4-Bromo-1-fluoro-2-nitrobenzene. This is typically achieved using reducing agents like iron powder in the presence of an acid or a salt such as ammonium chloride.[1][2] Catalytic hydrogenation is another viable method, though it requires careful optimization to prevent side reactions.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters include reaction temperature, reaction time, and the stoichiometry of the reagents. For instance, in the iron-mediated reduction, maintaining a consistent temperature (e.g., 70°C) and monitoring the reaction to completion (e.g., by HPLC) are crucial for achieving high yields.[1] In catalytic hydrogenation, substrate concentration, hydrogen pressure, and catalyst loading are critical to maximize yield and minimize side reactions.[3]
Q3: What are the potential side reactions to be aware of?
A3: A significant side reaction, particularly in catalytic hydrogenation, is dehalogenation, where the bromine atom is replaced by a hydrogen atom.[3] This is more common when using palladium on carbon (Pd/C) as a catalyst.[1] Incomplete reduction can also lead to the formation of intermediates such as nitroso and hydroxylamine compounds.
Q4: How can I purify the crude this compound?
A4: The crude product is typically purified by liquid-liquid extraction followed by removal of the solvent.[1] For higher purity, column chromatography on silica gel can be employed. However, due to the basic nature of anilines, peak tailing can be an issue. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA), to the eluent.[4] The product can also be susceptible to air oxidation, which may result in coloration.[4]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Extend the reaction time if starting material is still present.[1]- Ensure the reaction temperature is maintained at the optimal level. |
| Degradation of Reagents | - Use freshly opened or properly stored reagents.- For catalytic hydrogenation, ensure the catalyst is active. |
| Suboptimal pH (for iron reduction) | - Ensure the reaction medium is acidic or contains a proton source like ammonium chloride to facilitate the reduction.[1] |
| Poor Quality Starting Material | - Verify the purity of the 4-Bromo-1-fluoro-2-nitrobenzene starting material by analytical techniques such as NMR or GC-MS. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Dehalogenation (presence of 2-fluoroaniline) | - If using catalytic hydrogenation, consider switching from Pd/C to a less reactive catalyst like Raney Nickel.[1][3]- Optimize reaction conditions such as lowering the hydrogen pressure or temperature.- Lowering the substrate concentration has been shown to decrease dehalogenation.[5] |
| Incomplete Reduction | - Increase the amount of the reducing agent.- Extend the reaction time or increase the reaction temperature moderately. |
| Formation of Colored Impurities | - The product may be susceptible to air oxidation.[4] Store the purified product under an inert atmosphere (e.g., argon or nitrogen).- During purification, consider treating the crude product with activated charcoal to remove colored impurities.[4] |
| Residual Starting Material | - Optimize the reaction conditions for full conversion (see Problem 1).- Purify the product using column chromatography with an appropriate solvent system. |
Problem 3: Difficulties During Work-up and Purification
| Possible Cause | Suggested Solution |
| Formation of a Gelatinous Precipitate (iron reduction) | - The formation of iron hydroxides can make filtration difficult.[6]- Add a filter aid like Celite to the reaction mixture before filtration to improve the filtration rate.[6]- Alternatively, after basifying the reaction mixture, evaporate the organic solvent and directly purify the residue by column chromatography.[6] |
| Peak Tailing during Column Chromatography | - The basic nature of the aniline interacts with the acidic silica gel.[4]- Add a small amount (0.5-2%) of triethylamine (TEA) to your eluent to neutralize the acidic sites on the silica gel.[4] |
| Product Fails to Crystallize | - The presence of impurities may be depressing the melting point.- Attempt to purify a small amount by column chromatography to obtain a pure seed crystal.- Screen various solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). |
Experimental Protocols
Synthesis of this compound via Iron Reduction
This protocol is adapted from a known high-yield synthesis.[1]
Materials:
-
4-Bromo-1-fluoro-2-nitrobenzene
-
Iron powder
-
Saturated aqueous ammonium chloride solution
-
95% Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Diatomaceous earth (Celite)
Procedure:
-
Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (e.g., 698 g) in 95% ethanol (e.g., 0.90 L).
-
In a separate reaction vessel, prepare a mixture of powdered iron (e.g., 711 g) and saturated aqueous ammonium chloride (e.g., 2.0 L).
-
Add the ethanolic solution of the nitro compound to the iron/ammonium chloride mixture.
-
Heat the reaction mixture to 70°C and stir continuously for 24 hours. Monitor the reaction progress by HPLC until the starting material is completely consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Perform a liquid-liquid extraction on the residue with ethyl acetate (e.g., 2 L) and water (e.g., 2 L).
-
Separate the organic phase and extract the aqueous phase again with ethyl acetate (e.g., 1 L).
-
Combine all organic phases, wash with water (e.g., 1 L), and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
-
Dry the resulting product under high vacuum for several hours to remove any residual solvent, yielding this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 5-Bromo-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Bromo-2-fluoroaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The primary methods for purifying this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties is crucial for selecting the appropriate purification strategy.
| Property | Value | Reference |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 27-35 °C | [1] |
| Boiling Point | 105 °C at 12 mmHg | |
| Solubility | Slightly soluble in water |
Q3: What are the potential impurities in crude this compound?
A3: Impurities can arise from starting materials, byproducts, or degradation. Common impurities may include unreacted starting materials like 4-bromo-1-fluoro-2-nitrobenzene, positional isomers, and over-brominated species. Oxidation of the aniline can also lead to colored impurities.
Troubleshooting Guides
Recrystallization
Issue 1: Oiling Out - The compound separates as an oil instead of crystals.
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound. The compound is melting before it dissolves.
-
Solution:
-
Use a lower-boiling point solvent or a solvent mixture.
-
Ensure the dissolution temperature is kept below the melting point of this compound (27-35 °C). This may involve gentle warming rather than boiling.
-
Issue 2: Poor Recovery of Purified Product.
-
Possible Cause:
-
Too much solvent was used, and the compound remains dissolved even at low temperatures.
-
The cooling process was too rapid, leading to the formation of fine, impure crystals.
-
-
Solution:
-
If excess solvent is the issue, carefully evaporate some of the solvent and attempt to recrystallize again.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals.
-
Issue 3: Product Discoloration (Yellow to Brown).
-
Possible Cause: Anilines are susceptible to air oxidation, which can be accelerated by heat and light.
-
Solution:
-
Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).
-
Use degassed solvents.
-
Store the purified product under an inert atmosphere and protected from light.
-
Column Chromatography
Issue 1: Poor Separation of the Desired Compound from Impurities.
-
Possible Cause:
-
The mobile phase polarity is either too high or too low.
-
The stationary phase is not suitable for separating the specific impurities.
-
-
Solution:
-
Optimize the mobile phase composition by running Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate).
-
If using silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce tailing and improve separation of the basic aniline.[2]
-
Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.
-
Issue 2: Low Recovery of the Product from the Column.
-
Possible Cause: The basic aniline compound is strongly and irreversibly adsorbing to the acidic silica gel stationary phase.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing triethylamine before packing the column.
-
Switch to a less acidic stationary phase like neutral alumina.
-
Issue 3: Tailing of the Product Peak on the Column.
-
Possible Cause: Strong interaction between the basic aniline and acidic silanol groups on the surface of the silica gel.
-
Solution: Add a small percentage of a basic modifier, such as triethylamine or ammonia, to the mobile phase to compete with the aniline for the active sites on the silica gel.[2]
Experimental Protocols
Protocol 1: Recrystallization from n-Hexane
This protocol is designed for the purification of crude this compound that is already isolated.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of warm n-hexane. Gently warm the mixture to facilitate dissolution, but do not exceed the melting point of the compound.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once crystallization has initiated, place the flask in an ice bath for at least 30 minutes to maximize the yield. A patent describing a similar purification step after synthesis cools the n-hexane solution to 3-5 °C.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. A synthesis procedure reports achieving 99.1-99.4% purity with yields of 83-87% using a similar crystallization method.[2]
Protocol 2: Column Chromatography
This protocol provides a general guideline for the purification of this compound using column chromatography.
-
Stationary Phase Preparation:
-
Option A (Deactivated Silica Gel): Prepare a slurry of silica gel in the chosen mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine.
-
Option B (Neutral Alumina): Prepare a slurry of neutral alumina in the chosen mobile phase.
-
-
Column Packing: Pour the slurry into a chromatography column and allow the stationary phase to settle, ensuring an evenly packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin elution with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99%[2] | 80-90%[2] | Simple, cost-effective for large scales. | Can be less effective for impurities with similar solubility; risk of oiling out. |
| Column Chromatography | High (>98%) | 60-80% | Effective for separating closely related impurities. | More time-consuming and requires more solvent; potential for product loss on the column. |
| Vacuum Distillation | High | Variable | Good for removing non-volatile or highly volatile impurities. | Requires specialized equipment; potential for thermal degradation if not controlled carefully. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making workflow for troubleshooting purification issues.
References
Technical Support Center: Synthesis of 2-Bromo-5-fluoroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-bromo-5-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-bromo-5-fluoroaniline?
The most prevalent methods for the synthesis of 2-bromo-5-fluoroaniline involve the reduction of 2-bromo-5-fluoronitrobenzene.[1] The two primary approaches are:
-
Catalytic Hydrogenation: This method employs a catalyst, such as Raney nickel or palladium on carbon, with hydrogen gas to reduce the nitro group.[1]
-
Chemical Reduction: This approach utilizes reducing agents like iron powder in an acidic medium (e.g., acetic acid) to convert the nitro group to an amine.[1][2]
A multi-step synthesis starting from 4-fluoroaniline has also been described, involving nitration, acetylation, bromination, and finally reduction of the nitro group.
Q2: What are the potential byproducts in the synthesis of 2-bromo-5-fluoroaniline?
The formation of byproducts is dependent on the chosen synthetic route. The most common byproducts include:
-
5-Fluoroaniline: This dehalogenated byproduct is particularly common in catalytic hydrogenation, where the bromine atom is replaced by hydrogen.[1]
-
Incompletely reduced intermediates: Species such as nitroso and hydroxylamine derivatives can be present if the reduction is not complete.
-
Dimeric impurities: Condensation of intermediates can lead to the formation of azo and azoxy compounds.[3][4]
-
Unreacted starting material: Residual 2-bromo-5-fluoronitrobenzene may remain if the reaction does not go to completion.
Q3: How can I minimize the formation of the dehalogenated byproduct during catalytic hydrogenation?
Minimizing dehalogenation is a critical aspect of synthesizing 2-bromo-5-fluoroaniline via catalytic hydrogenation. Strategies to control this side reaction include:
-
Catalyst Selection: Raney nickel is often preferred over palladium on carbon for substrates where dehalogenation is a concern.[2] The use of specific bromine inhibitors during the reaction has also been reported.[5][6]
-
Reaction Conditions: Careful control of temperature, pressure, and reaction time is crucial to maximize the yield of the desired product and minimize side reactions.[1]
Q4: My iron/acetic acid reduction is sluggish or incomplete. What are the possible causes?
Several factors can contribute to an incomplete or slow reduction reaction using iron powder:
-
Iron Quality: The surface area and activation of the iron powder are critical. Using a fine, high-surface-area iron powder is recommended.
-
Acid Concentration: The concentration of acetic acid can influence the reaction rate.
-
Temperature: The reaction is typically run at elevated temperatures. Insufficient heating can lead to a slow or incomplete reaction.
-
Stirring: Efficient stirring is necessary to ensure good contact between the reactants.
Q5: What are suitable methods for purifying the final 2-bromo-5-fluoroaniline product?
Common purification techniques for 2-bromo-5-fluoroaniline include:
-
Extraction: After the reaction, the product is typically extracted into an organic solvent. Washing the organic layer with water and brine helps to remove inorganic salts and water-soluble impurities.
-
Crystallization: The crude product can be purified by crystallization from a suitable solvent system, such as n-hexane.[5][6]
-
Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the desired product from closely related impurities.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2-bromo-5-fluoroaniline.
Issue 1: Low Yield of 2-bromo-5-fluoroaniline
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Catalytic Hydrogenation: Ensure the catalyst is active and not poisoned. Check for leaks in the hydrogenation apparatus. Optimize reaction time, temperature, and pressure. - Iron/Acid Reduction: Verify the quality and quantity of iron powder and acetic acid. Ensure adequate heating and vigorous stirring. |
| Significant Dehalogenation (Catalytic Hydrogenation) | - Switch to a less reactive catalyst (e.g., Raney nickel instead of Pd/C). - Add a bromine inhibitor to the reaction mixture.[5][6] - Optimize reaction conditions to favor nitro group reduction over C-Br bond cleavage. |
| Formation of Azo/Azoxy Byproducts | - Ensure complete reduction by extending the reaction time or increasing the amount of reducing agent. - Control the reaction temperature to prevent side reactions. |
| Mechanical Losses During Workup | - Optimize extraction and filtration procedures to minimize product loss. - Ensure complete precipitation during crystallization. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Troubleshooting & Removal |
| 5-Fluoroaniline | GC-MS, NMR | - Prevention: See "Significant Dehalogenation" in Issue 1. - Removal: Careful fractional distillation or column chromatography may be effective, though challenging due to similar boiling points. |
| Unreacted 2-bromo-5-fluoronitrobenzene | TLC, GC-MS, NMR | - Prevention: Ensure complete reaction (see "Incomplete Reaction" in Issue 1). - Removal: Column chromatography is the most effective method for separation. |
| Azo/Azoxy Compounds | Colorimetric indication (often colored compounds), TLC, GC-MS | - Prevention: Ensure complete reduction. - Removal: These byproducts are generally less polar than the desired aniline and can often be separated by column chromatography. |
Experimental Protocols
Key Experiment: Reduction of 2-bromo-5-fluoronitrobenzene using Iron and Acetic Acid
This protocol is a representative example of a chemical reduction method.
Materials:
-
2-bromo-5-fluoronitrobenzene
-
Iron powder
-
Ethanol
-
Acetic acid
-
Diethyl ether
-
10N Sodium hydroxide solution
-
Water
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve 2-bromo-5-fluoronitrobenzene (1.0 eq) in a mixture of ethanol and acetic acid.[5]
-
Add iron powder (typically in excess) to the solution at room temperature.[5]
-
Heat the mixture to reflux for approximately 2 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvents under reduced pressure.
-
Partition the residue between a 10N aqueous sodium hydroxide solution and diethyl ether.[5]
-
Separate the organic layer and wash it sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-5-fluoroaniline.[5]
-
Purify the crude product by crystallization or column chromatography as needed.
Visualizations
Caption: General experimental workflow for the synthesis and purification of 2-bromo-5-fluoroaniline.
Caption: A logical diagram for troubleshooting common issues in 2-bromo-5-fluoroaniline synthesis.
References
Technical Support Center: Synthesis of 5-Bromo-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-2-fluoroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route, reaction conditions, and purity of starting materials. The most common method for this synthesis is the reduction of a nitro precursor, such as 4-Bromo-1-fluoro-2-nitrobenzene or 2-Bromo-5-fluoronitrobenzene.
Potential Causes and Solutions:
-
Incomplete Reaction: The reduction of the nitro group may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction has stalled, consider extending the reaction time or increasing the amount of the reducing agent. For catalytic hydrogenations, ensure the catalyst is active and not poisoned.
-
-
Side Reactions: The most common side reaction is dehalogenation (loss of the bromine atom), especially during catalytic hydrogenation.[2] Over-reduction of the nitro group is also a possibility.
-
Solution: To minimize dehalogenation, careful control of reaction parameters such as temperature, pressure, and catalyst loading is crucial.[2] The use of specific additives or catalyst systems can also suppress this side reaction. For instance, in the catalytic hydrogenation of halogenated nitroaromatics, the choice of catalyst and the presence of inhibitors can significantly improve selectivity.[3]
-
-
Purity of Starting Materials: Impurities in the starting nitro compound can interfere with the reaction.
-
Solution: Ensure the purity of the starting materials by recrystallization or chromatography before use.
-
-
Suboptimal Reaction Conditions: The temperature, pressure, solvent, and pH can all affect the reaction outcome.
-
Solution: Optimize these parameters systematically. For example, in the iron/acetic acid reduction, maintaining an acidic pH is important.[4] For catalytic hydrogenation, the solvent choice can influence both the reaction rate and selectivity.
-
Q2: I am observing a significant amount of the debrominated product (2-fluoroaniline). How can I prevent this?
A2: Dehalogenation is a known side reaction in the catalytic hydrogenation of halogenated nitroaromatics.[2][5]
Strategies to Minimize Dehalogenation:
-
Catalyst Selection: The choice of catalyst is critical. While Pd/C is a common hydrogenation catalyst, it can sometimes promote dehalogenation. Raney Nickel is another option to consider.[2] Some studies suggest that modified platinum catalysts, such as Pt-V/C, can offer higher selectivity.
-
Catalyst Inhibitors: The addition of a catalyst inhibitor can selectively suppress the dehalogenation reaction. For example, the use of a "bromine inhibitor" is mentioned in a patent for the hydrogenation of 2-bromo-5-fluoronitrobenzene.[4] While the specific inhibitor is not always disclosed in literature, common examples for similar reactions include nitrogen or sulfur-containing compounds.
-
Reaction Conditions:
-
Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of dehalogenation.
-
pH Control: Maintaining a slightly acidic medium during hydrogenation has been reported to inhibit dehalogenation.[5]
-
Substrate Concentration: Studies have shown that lower substrate concentrations can sometimes lead to decreased dehalogenation.
-
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, consider using chemical reducing agents like iron powder in acetic acid or tin(II) chloride, which are less prone to causing dehalogenation.[2]
Q3: My final product is discolored (e.g., dark oil or solid). How can I purify it?
A3: Discoloration in the final product is typically due to the presence of oxidized impurities or polymeric byproducts.[6]
Purification and Decolorization Methods:
-
Recrystallization with Activated Carbon: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol, hexane). Add a small amount of activated carbon to the solution and heat it briefly. The activated carbon will adsorb the colored impurities. Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to form lighter-colored crystals.[6]
-
Column Chromatography: For difficult-to-remove impurities or for achieving very high purity, column chromatography using silica gel is an effective method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
Q4: I am having difficulty separating regioisomers. What is the best approach?
A4: The separation of regioisomers, which have very similar physical properties, can be challenging. High-Performance Liquid Chromatography (HPLC) is often the most effective technique for this purpose due to its high resolving power.[6] Careful selection of the stationary phase (e.g., C18, phenyl-hexyl) and optimization of the mobile phase composition are key to achieving good separation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most widely reported method for the synthesis of this compound is the reduction of a corresponding nitroaromatic precursor, typically 4-bromo-1-fluoro-2-nitrobenzene or 2-bromo-5-fluoronitrobenzene.[2] This reduction can be achieved through two main routes:
-
Catalytic Hydrogenation: This method involves the use of a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[2] It is often preferred for its cleaner reaction profile and easier product work-up.
-
Chemical Reduction: This involves the use of stoichiometric reducing agents like iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or tin(II) chloride.[1][2] These methods are often robust and can be more suitable for certain laboratory setups.[2]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, besides the reduction of a nitro precursor, other methods can be employed, although they might be less common for this specific molecule. These include:
-
Sandmeyer Reaction: This reaction allows for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[7][8] In a hypothetical synthesis of this compound, one could start with 2,5-difluoroaniline, protect the amino group, perform a regioselective bromination, and then deprotect. A more direct, but potentially lower-yielding approach, would be to start from 2-fluoro-5-amino-benzoic acid, perform a Sandmeyer reaction to introduce the bromine, and then decarboxylate.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[9] To synthesize this compound, one could potentially use 1,4-dibromo-2-fluorobenzene and a source of ammonia or an ammonia equivalent in the presence of a suitable palladium catalyst and ligand.[9] This would be a more modern approach but would require careful optimization of the catalyst system to achieve selective mono-amination.
Q3: What are the key safety precautions to consider during the synthesis of this compound?
A3: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis include:
-
Toxicity: this compound and its precursors are harmful if swallowed, in contact with skin, or if inhaled.[10] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Flammability: Many organic solvents used in the synthesis are flammable. Avoid open flames and use proper grounding to prevent static discharge.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Use an inert gas like nitrogen or argon to purge the system before and after the reaction.
Data Presentation
Table 1: Comparison of Yields for Different Reduction Methods of 2-Bromo-5-fluoronitrobenzene
| Reducing Agent/Catalyst | Additive(s) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iron Powder | Ammonium Chloride | 95% Ethanol | 70 | 91 | [1] |
| Iron Powder | Acetic Acid | Ethanol | Reflux | Quantitative | [4] |
| Raney Nickel (W-4 type) | Thanomin | Methanol | 45 | 87 | [11] |
| Raney Nickel (W-4 type) | Hexahydroaniline | Methanol | 45 | 85 | [11] |
| Raney Nickel (W-4 type) | Morpholine | Methanol | 45 | 83 | [11] |
| Raney Nickel (W-4 type) | Triethylamine | Methanol | 45 | 80 | [11] |
| Stannous Chloride | - | Ethanol | 50 | 100 | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Iron Reduction
This protocol is adapted from a procedure reported to yield 91% of the final product.[1]
Materials:
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4-Bromo-1-fluoro-2-nitrobenzene (or 2-Bromo-5-fluoronitrobenzene)
-
Iron powder
-
Saturated aqueous ammonium chloride solution
-
95% Ethanol
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Procedure:
-
Dissolve 4-Bromo-1-fluoro-2-nitrobenzene (698 g) in 95% ethanol (0.90 L).
-
In a separate reaction vessel, prepare a mixture of powdered iron (711 g) and saturated aqueous ammonium chloride (2.0 L).
-
Add the ethanolic solution of the nitro compound to the iron/ammonium chloride mixture.
-
Stir the reaction mixture continuously at 70°C for 24 hours. Monitor the reaction progress by HPLC until the starting material is completely consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through diatomaceous earth to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Perform a liquid-liquid extraction of the residue with ethyl acetate (2 L) and water (2 L).
-
Separate the organic and aqueous phases. Extract the aqueous phase again with ethyl acetate (1 L).
-
Combine all organic phases, wash with water (1 L), and dry with anhydrous magnesium sulfate.
-
Filter the dried organic phase and concentrate it under reduced pressure.
-
Subject the residue to high vacuum for 5 hours to completely remove any residual ethyl acetate, yielding this compound.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on a patented procedure.[11]
Materials:
-
2-Bromo-5-fluoronitrobenzene
-
Methanol
-
Raney Nickel (W-4 type)
-
Thanomin (as a bromine inhibitor)
-
n-Hexane
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
In a hydrogenation reactor, add methanol (200 ml), 2-bromo-5-fluoronitrobenzene (20 g), W-4 type Raney Nickel (2 g), and thanomin (0.4 g).
-
Purge the reactor with nitrogen three times, followed by one purge with hydrogen.
-
Pressurize the reactor with hydrogen to 1.0 MPa.
-
Heat the reaction mixture to 45°C and maintain hydrogenation until GC analysis shows less than 0.1% of the starting material remaining.
-
After the reaction is complete, cool the reactor and carefully vent the hydrogen pressure.
-
Under a nitrogen atmosphere, filter the reaction solution to remove the catalyst.
-
Distill the filtrate under reduced pressure (bath temperature 40°C, 2000Pa) to remove the methanol.
-
Add n-hexane (100 ml) to the residue and wash the organic phase with pure water (2 x 100 ml).
-
After washing, separate the layers and cool the organic phase to 3-5°C to induce crystallization.
-
Collect the resulting solid by suction filtration and dry the wet product in an oven to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via iron reduction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. This compound | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 12. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
Technical Support Center: Isolation of 5-Bromo-2-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the work-up and isolation of 5-Bromo-2-fluoroaniline.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the experimental work-up of this compound, particularly following its synthesis by the reduction of 4-bromo-1-fluoro-2-nitrobenzene using iron.
Q1: After the liquid-liquid extraction, I'm observing a persistent emulsion between the organic and aqueous layers. How can I resolve this?
A1: Emulsion formation is a common issue when working with anilines. Here are several troubleshooting steps:
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Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of an emulsion.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite® or glass wool. This can help to break the emulsion by providing a large surface area for the droplets to coalesce.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
-
Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
Q2: The color of my isolated this compound is darker than expected (e.g., brown or dark yellow). What could be the cause and how can I decolorize it?
A2: Anilines are prone to air oxidation, which can lead to the formation of colored impurities.[1] Here’s how to address this:
-
Minimize Air Exposure: During the work-up, try to minimize the exposure of the product to air, especially at elevated temperatures.
-
Activated Carbon Treatment: If the final product is colored, you can dissolve it in a suitable organic solvent and treat it with a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Heat the solution gently for a short period, then filter the hot solution through a pad of Celite® to remove the charcoal. Be aware that using too much charcoal can lead to a decrease in the final yield.
-
Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) and in a dark, cool place to prevent degradation over time.[2]
Q3: My final product yield is low. What are the potential reasons and how can I improve it?
A3: Low yield can result from several factors during the work-up:
-
Incomplete Extraction: Ensure you perform multiple extractions of the aqueous layer with the organic solvent (e.g., three times) to maximize the recovery of the product.
-
Product Loss During Washing: Washing the organic layer with water can sometimes lead to the loss of the product if it has some water solubility. Use brine for the final wash to minimize this.
-
Premature Precipitation: If you are performing a hot filtration to remove solid impurities (like iron salts), the product might crystallize prematurely on the filter paper if the solution cools down too quickly. It's important to use a pre-heated funnel for this step.
-
Incomplete Reaction: Ensure the initial reduction of the nitro group was complete by monitoring the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q4: I am unsure if my product is pure. What are some common impurities to look for and how can I detect them?
A4: Common impurities can include unreacted starting material, byproducts from the reduction, and residual solvents.
-
Starting Material: The presence of unreacted 4-bromo-1-fluoro-2-nitrobenzene can be checked by TLC or ¹H NMR spectroscopy.
-
Hydroxylamine Intermediate: Incomplete reduction can sometimes lead to the formation of the corresponding hydroxylamine. This is a potential byproduct in the reduction of nitroarenes.[3]
-
Iron Residues: After the iron-mediated reduction, fine iron particles or iron salts might be carried through the work-up. Thorough filtration after the reaction is crucial. An acidic wash of the organic layer can also help in removing basic iron hydroxides.
-
Solvent Impurities: Residual ethyl acetate or other solvents used in the work-up can be detected by ¹H NMR. The final product should be dried under high vacuum to remove any remaining solvent.[4]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2924-09-6 | [5] |
| Molecular Formula | C₆H₅BrFN | [5] |
| Molecular Weight | 190.01 g/mol | [5] |
| Melting Point | 27 °C | [2] |
| Boiling Point | 105 °C at 12 mmHg | [2] |
| Appearance | White or colorless to yellow to orange solid | [2] |
| Water Solubility | Slightly soluble in water | [6] |
Qualitative Solubility of this compound
| Solvent | Predicted Solubility | Rationale |
| Methanol | Soluble | The polar protic nature of methanol should effectively solvate the amine group. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Ethyl Acetate | Soluble | A common solvent for extraction, indicating good solubility. |
| Dichloromethane | Soluble | A polar aprotic solvent that is generally effective for dissolving a wide range of organic compounds. |
| Hexane | Sparingly Soluble | As a nonpolar solvent, hexane is less likely to effectively solvate the polar amine group. |
Experimental Protocols
Protocol 1: General Work-up Procedure for Isolating this compound
This protocol outlines the steps for isolating this compound following its synthesis from the iron-mediated reduction of 4-bromo-1-fluoro-2-nitrobenzene.
-
Filtration of the Reaction Mixture:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the iron powder and iron salts.
-
Wash the filter cake with the reaction solvent (e.g., ethanol) to ensure complete transfer of the product.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
-
Liquid-Liquid Extraction:
-
To the residue, add deionized water and a suitable organic solvent for extraction, such as ethyl acetate.[4]
-
Transfer the mixture to a separatory funnel.
-
Gently invert the funnel multiple times, releasing the pressure periodically.
-
Allow the layers to separate and drain the aqueous layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine all the organic layers.
-
-
Washing the Organic Layer:
-
Wash the combined organic layers with deionized water to remove any water-soluble impurities.
-
Follow with a wash using a saturated aqueous sodium chloride solution (brine) to aid in the removal of water from the organic layer.
-
-
Drying and Solvent Evaporation:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
-
Final Drying:
-
For complete removal of residual solvent, dry the product under high vacuum.[4]
-
Protocol 2: Purification by Recrystallization
If the isolated product requires further purification, recrystallization can be performed.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of the crude product in various solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find a system where the compound is soluble in the hot solvent but sparingly soluble at room temperature.
-
-
Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to allow for the formation of crystals.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Mandatory Visualization
Caption: Workflow for the work-up and isolation of this compound.
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 2924-09-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound CAS#: 2924-09-6 [m.chemicalbook.com]
Challenges in the scale-up synthesis of 2-bromo-5-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-bromo-5-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for 2-bromo-5-fluoroaniline?
A1: The two main industrial routes for the synthesis of 2-bromo-5-fluoroaniline are:
-
Reduction of 2-bromo-5-fluoronitrobenzene: This is a common method that utilizes either catalytic hydrogenation (e.g., with Raney nickel or palladium on carbon) or chemical reduction (e.g., with iron powder in acetic acid).[1]
-
Multi-step synthesis from 4-fluoroaniline: This route involves a sequence of reactions, including acylation, nitration, bromination, and finally, reduction of the nitro group.[2]
Q2: What are the most common challenges encountered during the scale-up of 2-bromo-5-fluoroaniline synthesis?
A2: Common scale-up challenges include:
-
Controlling exothermic reactions: Both nitration and reduction steps can be highly exothermic, requiring careful thermal management to prevent runaway reactions.
-
Impurity formation: Side reactions, such as dehalogenation during catalytic hydrogenation or the formation of isomeric impurities, can reduce yield and purity.[1]
-
Solid handling and filtration: The use of solid reagents like iron powder or catalysts can lead to difficulties in agitation, transfer, and filtration at a large scale.
-
Product isolation and purification: Achieving high purity on a large scale may require multiple purification steps, such as distillation or recrystallization.
Q3: What is dehalogenation and how can it be minimized during catalytic hydrogenation?
A3: Dehalogenation is a side reaction where the bromine atom is removed from the aromatic ring, leading to the formation of 3-fluoroaniline as an impurity. To minimize dehalogenation, it is crucial to carefully control reaction parameters such as temperature, pressure, and catalyst loading.[1] The use of a bromine inhibitor can also be effective.[3]
Q4: What are the key safety considerations for the scale-up synthesis of 2-bromo-5-fluoroaniline?
A4: Key safety considerations include:
-
Handling of hazardous materials: The precursor, 2-bromo-5-fluoronitrobenzene, is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[4][5][6]
-
Flammable solvents: The use of flammable solvents like methanol or ethanol requires appropriate grounding, ventilation, and fire suppression systems.
-
Hydrogen gas safety: Catalytic hydrogenation involves the use of flammable and potentially explosive hydrogen gas, necessitating specialized equipment and safety protocols.
-
Exothermic reactions: As mentioned, the exothermic nature of certain steps requires robust cooling systems and emergency shutdown procedures.
Troubleshooting Guides
Low Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC).- Ensure the quality and stoichiometry of all reagents.- Verify that the reaction temperature and pressure are within the optimal range. |
| Dehalogenation Side Reaction (Catalytic Hydrogenation) | - Optimize catalyst loading; excess catalyst can promote dehalogenation.- Lower the reaction temperature and/or hydrogen pressure.- Consider adding a bromine inhibitor to the reaction mixture.[3] |
| Loss of Product During Workup | - Optimize extraction and phase separation procedures to minimize losses.- Ensure complete precipitation or crystallization of the product before filtration.- Analyze waste streams to quantify any product loss. |
High Impurity Profile
| Potential Cause | Troubleshooting Steps |
| Formation of 3-fluoroaniline (Dehalogenation) | - Refer to the troubleshooting steps for dehalogenation under "Low Yield". |
| Isomeric Impurities (Multi-step synthesis) | - Optimize the regioselectivity of the nitration and bromination steps by controlling reaction temperature and the addition rate of reagents. |
| Residual Starting Material | - Increase reaction time or temperature, if appropriate for the process.- Ensure efficient mixing to avoid localized areas of low reagent concentration. |
| Formation of Azoxy, Azo, or Hydrazo Compounds (Iron Reduction) | - Ensure sufficient iron and acid are used to achieve complete reduction to the aniline. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-Bromo-5-fluoronitrobenzene
This protocol is based on a patented industrial process.[7]
Materials and Equipment:
-
Hydrogenation reactor
-
2-bromo-5-fluoronitrobenzene
-
Methanol
-
W-4 Raney Nickel catalyst
-
Bromine inhibitor (e.g., thanomin or hexahydroaniline)
-
n-Hexane
-
Process water
-
Nitrogen gas
Procedure:
-
Charge the hydrogenation reactor with methanol, 2-bromo-5-fluoronitrobenzene, W-4 Raney Nickel, and a bromine inhibitor.
-
Purge the reactor with nitrogen gas three times, followed by one purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 1.0 MPa and heat to 45°C.
-
Monitor the reaction by GC until the concentration of 2-bromo-5-fluoronitrobenzene is less than 0.1%.
-
Cool the reactor and filter the reaction mixture under a nitrogen atmosphere.
-
Distill the filtrate under reduced pressure to remove methanol.
-
Add n-hexane to the residue and wash the organic phase twice with process water.
-
Separate the organic phase and cool to 3-5°C to crystallize the product.
-
Filter the solid product and dry to obtain 2-bromo-5-fluoroaniline.
Protocol 2: Iron/Acetic Acid Reduction of 2-Bromo-5-fluoronitrobenzene
This protocol is based on a patented laboratory-scale procedure with potential for scale-up.[2]
Materials and Equipment:
-
Jacketed reactor with reflux condenser and mechanical stirrer
-
2-bromo-5-fluoronitrobenzene
-
Iron powder
-
Acetic acid
-
Ethanol
-
Water
-
Sodium hydroxide solution
Procedure:
-
Charge the reactor with water, iron powder, and acetic acid.
-
Heat the mixture to 80-85°C and hold for approximately 1 hour.
-
Prepare a solution of 2-bromo-5-fluoronitrobenzene in ethanol.
-
Slowly add the ethanol solution of the starting material to the reactor, maintaining the temperature at 80-85°C. The addition should take about 2 hours.
-
After the addition is complete, maintain the reaction temperature for an additional 4 hours.
-
Cool the reaction mixture and proceed with product workup and isolation (e.g., filtration, extraction, and purification).
Quantitative Data
Table 1: Comparison of Lab-Scale Synthesis Methods for 2-bromo-5-fluoroaniline
| Parameter | Catalytic Hydrogenation[7] | Iron/Acetic Acid Reduction[2] |
| Starting Material | 2-bromo-5-fluoronitrobenzene | 2-bromo-5-fluoronitrobenzene |
| Scale | 20 g | 177 g |
| Solvent | Methanol, n-Hexane | Water, Ethanol |
| Catalyst/Reagent | W-4 Raney Nickel | Iron powder, Acetic acid |
| Temperature | 45°C | 80-85°C |
| Pressure | 1.0 MPa | Atmospheric |
| Yield | 85-87% | High (not specified) |
| Purity | 99.2-99.4% | High (not specified) |
Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of 2-bromo-5-fluoronitrobenzene.
Caption: Troubleshooting logic for the synthesis of 2-bromo-5-fluoroaniline.
References
- 1. nbinno.com [nbinno.com]
- 2. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 3. 2-Bromo-5-fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
Minimizing side reactions in nitration of 4-fluoroacetanilide
Welcome to the technical support center for the nitration of 4-fluoroacetanilide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the nitration of 4-fluoroacetanilide, and how do they form?
A1: The primary side products in the nitration of 4-fluoroacetanilide are the ortho-isomer (3-fluoro-2-nitroacetanilide), dinitrated products, and products resulting from hydrolysis of the acetamido group followed by oxidation.
-
Ortho-isomer (3-fluoro-2-nitroacetanilide): The acetamido group is an ortho, para-directing group. While the para-position (position 4 relative to the acetamido group) is already occupied by fluorine, the nitro group can still add to the ortho position (position 2). Steric hindrance from the acetamido group makes the formation of the para-isomer (relative to the fluorine, i.e., 4-fluoro-2-nitroacetanilide) the major product.[1][2][3]
-
Dinitration Products: If the reaction conditions are too harsh (e.g., high temperature or high concentration of nitrating agent), a second nitro group can be added to the aromatic ring, leading to dinitrated side products.[4][5][6]
-
Oxidation Products: Direct nitration of anilines without protection of the amino group can lead to oxidation.[2] If the acetamido group is hydrolyzed back to an amino group under the reaction conditions, the resulting aniline derivative is susceptible to oxidation by the strong acid mixture.
Q2: How can I minimize the formation of the ortho-isomer?
A2: Minimizing the formation of the ortho-isomer primarily involves controlling the reaction temperature and the steric bulk of the directing group. The acetamido group provides considerable steric hindrance to the ortho positions, which naturally favors the formation of the para-product.[1] Maintaining a low reaction temperature, typically between 0-10°C, can further enhance the selectivity for the para-product by reducing the kinetic energy available for the electrophile to overcome the steric barrier at the ortho position.[2][7]
Q3: What is the optimal temperature for the nitration of 4-fluoroacetanilide?
A3: The optimal temperature for the nitration of 4-fluoroacetanilide is crucial for minimizing side reactions. A temperature range of 0-10°C is generally recommended.[2][7] Exceeding this temperature can lead to an increase in the formation of the ortho-isomer and dinitrated products.[2][4] One specific method using a microchannel reactor reports a reaction temperature of 30-70°C, but this is a highly controlled continuous flow system.[8] For standard batch reactions, lower temperatures are safer and provide better selectivity.
Q4: What are the recommended molar ratios of reactants?
A4: A slight excess of nitric acid is typically used to ensure complete conversion of the starting material. A molar ratio of p-fluoroacetanilide to nitric acid of 1:1.0 to 1:1.5 is recommended.[8] Using a large excess of nitric acid should be avoided as it can lead to dinitration and other side reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of significant amounts of side products. - Loss of product during workup and purification. | - Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating mixture. - Strictly control the reaction temperature to minimize side reactions. - Use the recommended molar ratios of reactants. - During workup, ensure the product is fully precipitated by pouring the reaction mixture into a sufficient volume of ice water.[2][9] |
| Presence of a Significant Amount of Ortho-Isomer | - The reaction temperature was too high. - Insufficient steric hindrance. | - Maintain the reaction temperature below 10°C, preferably between 0-5°C.[2][7] - The acetamido group provides good steric hindrance; ensure it has been correctly formed if you are preparing the starting material yourself. |
| Formation of Dinitrated Products | - The reaction temperature was too high. - The concentration of the nitrating agent was too high. - The reaction was allowed to proceed for too long at a higher temperature. | - Maintain a low reaction temperature (0-10°C).[2][7] - Add the nitrating mixture dropwise to the solution of 4-fluoroacetanilide to maintain a low concentration of the nitrating agent at all times.[4][9] - Do not use a large excess of nitric acid.[4] |
| Formation of a Tar-Like Substance | - Oxidation of the aromatic ring or amino group. - The reaction temperature was excessively high. - The presence of impurities in the starting material. | - Ensure the amino group is properly protected as an acetanilide to prevent oxidation.[2] - Strictly control the temperature during the addition of the nitrating mixture. - Use pure starting materials. |
| Product is Difficult to Purify | - The presence of multiple side products with similar polarities to the desired product. | - Recrystallization from ethanol is often effective for removing the more soluble ortho-isomer.[2][3] - If recrystallization is insufficient, column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Standard Batch Nitration of 4-Fluoroacetanilide
This protocol is adapted from standard procedures for the nitration of acetanilide.[2][3][9]
Materials:
-
4-fluoroacetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ethanol
-
Ice
Procedure:
-
In a flask, dissolve 4-fluoroacetanilide in glacial acetic acid.
-
Cool the flask in an ice bath to below 10°C.
-
Slowly and with constant stirring, add concentrated sulfuric acid, ensuring the temperature remains below 20°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Add the cold nitrating mixture dropwise to the 4-fluoroacetanilide solution. Maintain the reaction temperature below 10°C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes.
-
Pour the reaction mixture slowly into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Collect the precipitated product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol.
Data Presentation
| Parameter | Condition 1 (Microchannel Reactor)[8] | Condition 2 (General Batch) |
| Reactant Ratio (4-fluoroacetanilide:HNO₃) | 1 : 1.0-1.5 | Typically 1 : 1.1 - 1.2 |
| Solvent | Acetic acid-acetic anhydride solution | Glacial Acetic Acid / Sulfuric Acid |
| Temperature | 30-70 °C | 0-10 °C[2][7] |
| Reaction Time | 50-200 seconds | 30-60 minutes |
| Yield | 83-94% (of 4-fluoro-2-nitroaniline after hydrolysis) | Variable, depends on conditions |
Visualizations
Caption: Experimental workflow for the nitration of 4-fluoroacetanilide.
Caption: Main and side reaction pathways in the nitration of 4-fluoroacetanilide.
References
- 1. quora.com [quora.com]
- 2. byjus.com [byjus.com]
- 3. Preparation of p-nitroacetanilide from Acetanilide | PDF [slideshare.net]
- 4. ukessays.com [ukessays.com]
- 5. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 8. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 9. fchpt.stuba.sk [fchpt.stuba.sk]
Navigating Solvent Selection for 5-Bromo-2-fluoroaniline Reactions: A Technical Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical parameter in ensuring the success of chemical reactions involving 5-bromo-2-fluoroaniline. This technical support guide provides a comprehensive overview of solvent choice, troubleshooting advice for common synthetic transformations, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing a solvent for reactions with this compound?
A1: The primary considerations are the solubility of this compound and other reactants, the solvent's compatibility with the reaction conditions (e.g., temperature, reagents), and its influence on the reaction mechanism and rate. For instance, polar aprotic solvents are often preferred for nucleophilic substitution reactions, while ethereal or aromatic solvents are common in cross-coupling reactions.
Q2: How does the solubility of this compound vary across common organic solvents?
A2: While quantitative solubility data is not extensively published, qualitative assessments indicate good solubility in a range of common organic solvents. Based on its structure—a polar amino group and a halogenated aromatic ring—it is expected to be soluble in polar aprotic and moderately polar solvents. The following table summarizes the predicted and observed solubility of this compound.
Data Presentation: Solubility of this compound
| Solvent | Solvent Type | Predicted/Observed Solubility |
| Methanol | Polar Protic | Soluble |
| Ethanol | Polar Protic | Soluble[1] |
| Acetone | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
| Acetonitrile | Polar Aprotic | Soluble |
| Ethyl Acetate | Moderately Polar | Soluble[1] |
| Dichloromethane | Moderately Polar | Soluble |
| Toluene | Nonpolar | Soluble[2] |
| Hexane | Nonpolar | Sparingly Soluble[3] |
| Water | Polar Protic | Slightly Soluble[1][4][5] |
This data is compiled from predictive models based on chemical structure and observations from synthesis procedures.
Troubleshooting Guides for Common Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[6]
Common Issues and Solutions:
-
Low or No Yield:
-
Inactive Catalyst: Ensure an inert atmosphere is maintained to prevent catalyst degradation. Use a pre-catalyst or activate the catalyst in situ.
-
Poor Solubility: If reactants are not fully dissolved, consider a solvent mixture (e.g., Toluene/Water, Dioxane/Water) to improve solubility of both the organic and inorganic components.
-
Ineffective Base: The choice of base is critical.[6] Ensure the base is strong enough to facilitate transmetalation but not so strong as to cause side reactions. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.
-
-
Side Reactions (e.g., Debromination, Homocoupling):
-
Debromination: This can occur if the catalytic cycle is interrupted. Optimize ligand choice and ensure the reaction goes to completion.
-
Homocoupling of Boronic Acid: Use a stoichiometric amount of the boronic acid or add it portion-wise to the reaction mixture.
-
Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds.[7]
Common Issues and Solutions:
-
Low Conversion:
-
Ligand Choice: The choice of phosphine ligand is crucial and substrate-dependent. Screen a variety of ligands to find the optimal one.
-
Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.
-
Solvent Effects: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.
-
-
Formation of Byproducts:
-
Hydrodehalogenation (Debromination): This can be a significant side reaction. Using a bulkier ligand or a different base can sometimes mitigate this issue.
-
Amine Coupling with Ligand: This is a less common but possible side reaction. Screening different ligands can help identify a more suitable option.
-
Experimental Workflow for Buchwald-Hartwig Amination:
References
- 1. This compound | 2924-09-6 [chemicalbook.com]
- 2. CN112110824A - Method for preparing 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 3. CN102875389A - Preparation method of 2-bromo-5-fluoroaniline - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. This compound CAS#: 2924-09-6 [m.chemicalbook.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Analysis of Fluoroaniline Isomer Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric differences in reactivity is paramount for efficient synthesis and drug design. This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-fluoroaniline, supported by experimental data and detailed protocols.
The introduction of a fluorine atom to the aniline ring significantly influences its chemical properties. The position of this halogen substituent dictates the electronic environment of the aromatic ring and the amino group, leading to distinct differences in basicity and susceptibility to electrophilic attack among the 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline isomers. This guide explores these differences through a quantitative comparison of their basicity and a qualitative discussion of their reactivity in electrophilic aromatic substitution, supplemented with detailed experimental methodologies.
Comparative Basicity of Fluoroaniline Isomers
The basicity of an amine is a measure of its ability to accept a proton, and it is quantitatively expressed by the pKa of its conjugate acid (anilinium ion). A higher pKa value for the anilinium ion corresponds to a stronger base. The basicity of fluoroaniline isomers is primarily governed by the interplay of the electron-donating mesomeric effect (+M) of the amino group and the electron-withdrawing inductive effect (-I) of the fluorine atom.
The -I effect of the highly electronegative fluorine atom decreases the electron density on the nitrogen atom, thereby reducing its ability to donate its lone pair of electrons. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
| Isomer | pKa of Conjugate Acid | Relative Basicity |
| 2-Fluoroaniline | 3.2 | Weakest |
| 3-Fluoroaniline | 3.5[1] | Intermediate |
| 4-Fluoroaniline | 4.65[2] | Strongest |
Data sourced from PubChem and ChemicalBook.
As the data indicates, 4-fluoroaniline is the strongest base among the three isomers, while 2-fluoroaniline is the weakest. This trend can be rationalized by the diminishing inductive effect of the fluorine atom as its distance from the amino group increases. In the para isomer, the -I effect at the nitrogen is weakest, making its lone pair more available for protonation. Conversely, the proximity of the fluorine atom in the ortho isomer exerts the strongest electron-withdrawing effect, rendering it the least basic.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of a weakly basic amine, such as a fluoroaniline isomer, by potentiometric titration with a strong acid.
Materials and Equipment:
-
Fluoroaniline isomer
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Preparation of the Amine Solution: Accurately weigh a sample of the fluoroaniline isomer and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.
-
Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Titration: Fill the buret with the standardized HCl solution. Record the initial pH of the amine solution. Add the HCl solution in small, precise increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration well past the equivalence point.
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa of the conjugate acid is equal to the pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point).
-
Reactivity in Electrophilic Aromatic Substitution
The reactivity of fluoroaniline isomers in electrophilic aromatic substitution is influenced by the activating and directing effects of the amino and fluoro substituents. The amino group is a powerful activating group and is ortho-, para-directing. The fluorine atom, while being deactivating due to its strong inductive effect, is also ortho-, para-directing due to its +M effect.
The overall reactivity and the regioselectivity of the substitution are a result of the combined influence of these two groups.
General Reactivity Trend: The strong activating effect of the amino group generally dominates the deactivating effect of the fluorine atom, making the fluoroaniline ring more reactive towards electrophiles than benzene. However, the reactivity is lower than that of aniline due to the electron-withdrawing nature of fluorine.
Regioselectivity:
-
2-Fluoroaniline: The amino group directs electrophilic attack to the para and ortho positions (C4 and C6). The fluorine atom also directs to its ortho and para positions (C3 and C5). The powerful directing effect of the amino group generally leads to substitution primarily at the C4 position.
-
3-Fluoroaniline: The amino group directs to C2, C4, and C6. The fluorine atom directs to C2, C4, and C6. The directing effects of both groups reinforce substitution at the C2, C4, and C6 positions, leading to a mixture of products.
-
4-Fluoroaniline: The amino group directs to the ortho positions (C2 and C6). The fluorine atom also directs to its ortho positions (C3 and C5). Substitution is therefore expected to occur at the positions ortho to the amino group.
Experimental Protocol: Electrophilic Bromination of a Fluoroaniline Isomer
This protocol provides a general procedure for the bromination of a fluoroaniline isomer. Note that aniline and its derivatives are highly reactive, and the reaction can proceed rapidly to give polybrominated products. To control the reaction and favor monobromination, the amino group is often first protected by acetylation.
Materials and Equipment:
-
Fluoroaniline isomer
-
Acetic anhydride
-
Bromine
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure: Step 1: Acetylation of the Fluoroaniline
-
In a round-bottom flask, dissolve the fluoroaniline isomer in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride with stirring.
-
Allow the reaction to warm to room temperature and stir for a designated period.
-
Pour the reaction mixture into ice-cold water to precipitate the acetanilide derivative.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Bromination of the Acetanilide Derivative
-
Dissolve the dried N-acetylfluoroaniline in glacial acetic acid.
-
In a separate container, prepare a solution of bromine in glacial acetic acid.
-
Slowly add the bromine solution to the acetanilide solution with stirring at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water to precipitate the brominated product.
-
Collect the solid product by vacuum filtration and wash with a cold sodium bisulfite solution to remove any unreacted bromine.
Step 3: Hydrolysis of the Bromoacetanilide
-
To the purified bromo-N-acetylfluoroaniline, add an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Heat the mixture to reflux to hydrolyze the amide and regenerate the amino group.
-
Cool the solution and neutralize to precipitate the bromo-fluoroaniline product.
-
Collect the product by filtration, wash with water, and dry.
The product distribution can be analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing Reactivity Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Trend in basicity of fluoroaniline isomers.
Caption: Experimental workflow for electrophilic bromination.
Caption: Directing effects in electrophilic substitution.
References
A Comparative Guide to the Synthetic Utility of 5-Bromo-2-fluoroaniline and 4-Bromo-2-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriately substituted building blocks is paramount to the efficiency and success of a synthetic route. Bromo-fluoroanilines, in particular, serve as versatile intermediates, offering multiple reaction handles for the construction of complex molecular architectures. This guide provides an objective comparison of two constitutional isomers, 5-Bromo-2-fluoroaniline and 4-Bromo-2-fluoroaniline, focusing on their performance in key synthetic transformations and their application in the synthesis of notable drug candidates.
Physicochemical Properties and Key Applications
Both this compound and 4-Bromo-2-fluoroaniline are crystalline solids at room temperature, with similar molecular weights. Their distinct substitution patterns, however, impart subtle yet significant differences in their reactivity and ultimately, their utility in targeted syntheses.
Table 1: Physicochemical Properties
| Property | This compound | 4-Bromo-2-fluoroaniline |
| CAS Number | 2924-09-6 | 367-24-8 |
| Molecular Formula | C₆H₅BrFN | C₆H₅BrFN |
| Molecular Weight | 190.02 g/mol | 190.01 g/mol |
| Appearance | White to light yellow crystalline solid[1] | Off-white to dark grey or brown powder[2] |
| Melting Point | 33-35 °C[1] | 40-42 °C[2] |
Key Applications:
4-Bromo-2-fluoroaniline is a crucial intermediate in the synthesis of Vandetanib , a tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer.[2] The aniline nitrogen and the bromine atom serve as key reaction points in the construction of the quinazoline core of the drug.
This compound is a key building block for the synthesis of GSK2256294 , a potent and selective soluble epoxide hydrolase (sEH) inhibitor that has been investigated in clinical trials for chronic obstructive pulmonary disease (COPD) and cardiovascular diseases.[3] It is also utilized in the development of selective androgen receptor modulators (SARMs).[4][5]
Synthetic Pathways of Key Drug Candidates
The strategic placement of the bromo and fluoro substituents in each isomer dictates the synthetic approach to their respective target molecules.
Synthesis of Vandetanib from 4-Bromo-2-fluoroaniline
The synthesis of Vandetanib involves the construction of a 4-anilinoquinazoline core, where 4-Bromo-2-fluoroaniline is introduced in a key nucleophilic aromatic substitution or Dimroth rearrangement step.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. rsc.org [rsc.org]
- 6. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
A Comparative Guide to Alternatives for 5-Bromo-2-fluoroaniline in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, 5-bromo-2-fluoroaniline serves as a critical building block for a variety of targeted therapies, particularly in the development of kinase inhibitors. However, the strategic selection of starting materials is paramount for optimizing synthetic routes and modulating the pharmacological properties of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of viable alternatives to this compound, offering insights into their synthetic performance, supported by experimental data and detailed protocols.
Introduction to this compound and Its Alternatives
This compound is a substituted aniline that features a bromine atom and a fluorine atom at key positions, enabling its versatile use in cross-coupling reactions to construct complex molecular architectures. The alternatives discussed in this guide are primarily positional isomers and other halogenated anilines that can serve as valuable substitutes, offering different reactivity profiles and influencing the biological activity of the resulting compounds.
The primary alternatives include:
-
4-Bromo-2-fluoroaniline: An isomer used in the synthesis of several kinase inhibitors, including Vandetanib.
-
2-Bromo-5-fluoroaniline: Another isomer utilized in the synthesis of compounds like the anti-tumor agent Phortress.
-
Bioisosteric Replacements: The concept of replacing the aniline moiety with other functional groups to improve metabolic stability and reduce toxicity is a key strategy in modern drug design.
Comparative Performance in Synthesis
The choice of a bromo-fluoro-aniline isomer can significantly impact the efficiency of key synthetic steps, such as palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend: I > Br > Cl > F. While all bromo-anilines will exhibit similar reactivity based on the carbon-bromine bond, the position of the substituents can influence the electronic and steric environment of the reaction center, potentially affecting reaction rates and yields.
Unfortunately, direct side-by-side quantitative comparisons for the synthesis of the same target molecule using different bromo-fluoro-aniline isomers are scarce in the published literature. However, we can infer performance based on structure-activity relationship (SAR) studies and general principles of chemical reactivity. For instance, the substitution pattern on the aniline ring has been shown to be crucial for the inhibitory activity of kinase inhibitors.
Table 1: Qualitative Comparison of this compound and its Alternatives
| Feature | This compound | 4-Bromo-2-fluoroaniline | 2-Bromo-5-fluoroaniline | Bioisosteric Replacements |
| Key Application | Synthesis of various kinase inhibitors | Synthesis of Vandetanib (VEGFR/EGFR inhibitor)[1] | Intermediate for the anti-tumor agent Phortress[2] | Strategy to mitigate metabolic instability of anilines |
| Reactivity in Cross-Coupling | Good reactivity of the C-Br bond in Suzuki, Buchwald-Hartwig, and Sonogashira reactions. | Similar reactivity to the 5-bromo isomer, with potential for altered reaction kinetics due to substituent effects. | Comparable reactivity of the C-Br bond. | Not directly applicable. |
| Influence on Biological Activity | The 2-fluoro substituent can influence binding interactions and metabolic stability. | The 2-fluoro, 4-bromo substitution pattern is established in the potent kinase inhibitor Vandetanib. | The 2-bromo, 5-fluoro pattern contributes to the biological activity of Phortress. | Can improve pharmacokinetic properties and reduce toxicity. |
Key Synthetic Reactions and Experimental Protocols
The following are detailed, representative protocols for three major cross-coupling reactions commonly used in the functionalization of bromo-fluoro-anilines. These protocols are intended as a starting point and may require optimization for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of carbon-carbon bonds.
Reaction Principle: The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound with an aryl halide. The catalytic cycle includes oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.
Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the bromo-fluoro-aniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds.
Reaction Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling of an aryl halide with an amine. The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and deprotonation of the amine, and reductive elimination to form the arylamine.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the bromo-fluoro-aniline (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst like Pd₂(dba)₃ (0.02 mmol), a phosphine ligand such as XPhos (0.08 mmol), and a base, for example, sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene (10 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This reaction is used to form carbon-carbon bonds between aryl halides and terminal alkynes.
Reaction Principle: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.[3]
Experimental Protocol:
-
Reaction Setup: To a solution of the bromo-fluoro-aniline (1.0 mmol) in a suitable solvent like THF (10 mL) under an inert atmosphere, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol), a copper(I) co-catalyst like CuI (0.06 mmol), and an amine base, for example, triethylamine (2.0 mmol).
-
Reagent Addition: Add the terminal alkyne (1.1 mmol) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature for 3-6 hours, or heat if necessary. Monitor the reaction by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through Celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Signaling Pathways and Drug Action
Many of the pharmaceuticals synthesized from this compound and its alternatives are kinase inhibitors that target key signaling pathways implicated in cancer cell growth and proliferation. Understanding these pathways is crucial for drug development professionals.
EGFR and HER2 Signaling Pathway
Lapatinib, a dual tyrosine kinase inhibitor, targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). These receptors are involved in signaling cascades that promote cell proliferation and survival.[4][5]
Caption: EGFR and HER2 signaling pathways and the inhibitory action of Lapatinib.
VEGFR Signaling Pathway
Vandetanib is a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor (VEGFR), as well as EGFR. The VEGFR signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[6][7]
Caption: VEGFR signaling pathway and the inhibitory action of Vandetanib.
MET Signaling Pathway
The MET signaling pathway, activated by Hepatocyte Growth Factor (HGF), is involved in cell motility, invasion, and morphogenesis. Aberrant MET signaling is implicated in various cancers.
Caption: MET signaling pathway and the action of a generic MET inhibitor.
Conclusion
While this compound remains a valuable and widely used building block in pharmaceutical synthesis, a thorough evaluation of its alternatives is crucial for strategic drug design and process optimization. Positional isomers like 4-bromo-2-fluoroaniline and 2-bromo-5-fluoroaniline offer viable alternative synthetic routes to important pharmaceutical agents. The choice of isomer can influence not only the synthetic efficiency but also the final biological activity of the target molecule. Furthermore, the principles of bioisosteric replacement provide a powerful strategy for overcoming the inherent metabolic liabilities associated with the aniline scaffold. This guide provides a foundational understanding to aid researchers in making informed decisions when selecting building blocks for the synthesis of next-generation therapeutics.
References
- 1. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Design and Analysis of the 4-Anilinoquin(az)oline Kinase Inhibition Profiles of GAK/SLK/STK10 Using Quantitative Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Validating the Structure of 5-Bromo-2-fluoroaniline with 1H NMR: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical intermediates is a critical step in the synthesis of novel compounds. This guide provides a comparative analysis for validating the structure of 5-Bromo-2-fluoroaniline using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, a powerful and routine analytical technique. This guide presents predicted ¹H NMR data for this compound and compares it with experimental data from structurally related aniline derivatives.
Predicted ¹H NMR Data for this compound
In the absence of publicly available experimental spectra, ¹H NMR data for this compound has been predicted based on established principles of substituent effects on the chemical shifts of aromatic protons. The electron-withdrawing nature of the fluorine and bromine atoms, and the electron-donating effect of the amino group, all influence the electronic environment of the protons on the aromatic ring, leading to a predictable pattern of signals.
Structure and Proton Numbering:
The predicted ¹H NMR spectral data for this compound in a standard solvent like CDCl₃ are summarized in the table below.
Comparative ¹H NMR Data of Substituted Anilines
To provide a robust framework for the validation of the this compound structure, the following table compares its predicted ¹H NMR data with the experimental data of several commercially available mono-substituted anilines. This comparison allows for the assessment of the individual and combined effects of the bromo and fluoro substituents on the proton chemical shifts.
Table 1: Comparison of ¹H NMR Data for this compound and Related Substituted Anilines.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~6.95 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 4.5 |
| H-4 | ~6.80 | Triplet of doublets (td) | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 8.5, J(H4-F) ≈ 2.0 | |
| H-6 | ~7.10 | Doublet of doublets (dd) | J(H6-H4) ≈ 8.5, J(H6-F) ≈ 2.5 | |
| -NH₂ | ~3.80 | Broad singlet | - | |
| 2-Fluoroaniline | Aromatic H | 6.75 - 7.10 | Multiplet | - |
| -NH₂ | 3.75 | Broad singlet | - | |
| 3-Fluoroaniline [1] | Aromatic H | 6.31 - 7.04 | Multiplet | J(H,F) and J(H,H) couplings observed |
| -NH₂ | 3.72 | Singlet | - | |
| 4-Fluoroaniline [2] | Aromatic H | 6.62 - 6.87 | Multiplet | - |
| -NH₂ | 3.54 | Broad singlet | - | |
| 2-Bromoaniline [3] | Aromatic H | 6.61 - 7.39 | Multiplet | J(H,H) couplings observed |
| -NH₂ | 4.01 | Singlet | - | |
| 3-Bromoaniline [4] | Aromatic H | 6.54 - 6.94 | Multiplet | - |
| -NH₂ | 3.60 | Singlet | - | |
| 4-Bromoaniline [5] | Aromatic H | 6.54, 7.21 | Doublet | J = 8.5 |
| -NH₂ | 3.35 | Singlet | - |
Note: The chemical shifts and coupling constants for the aniline derivatives are experimental values obtained from various sources and may vary slightly depending on the experimental conditions.
Experimental Protocol for ¹H NMR Analysis
The following is a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent: Use a deuterated solvent, typically chloroform-d (CDCl₃), to dissolve the sample. For compounds that are poorly soluble in CDCl₃, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Note that the chemical shift of the -NH₂ protons is highly dependent on the solvent and concentration.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Use a clean and dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Field Strength: A 300 MHz or higher field strength NMR spectrometer is recommended for better signal dispersion and resolution of coupling patterns.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field.
-
Tuning and Matching: Tune and match the probe to the appropriate frequency for ¹H nuclei.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (typically 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
Visualization of the Validation Workflow
The logical process for validating the structure of this compound using ¹H NMR is illustrated in the following diagram.
Caption: Logical workflow for the structural validation of this compound using ¹H NMR.
By following this structured approach of prediction, experimental acquisition, and comparative analysis, researchers can confidently validate the structure of this compound, ensuring the integrity of their synthetic pathways and the quality of their final products.
References
Interpreting the 13C NMR Spectrum of 5-Bromo-2-fluoroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-fluoroaniline. By comparing experimentally reported data for similar compounds with a predicted spectrum of the title compound, this document serves as a practical reference for the structural elucidation and verification of this compound and related molecules in a research and drug development setting.
Comparison of 13C NMR Chemical Shifts
The interpretation of a 13C NMR spectrum relies on the principle that chemically non-equivalent carbon atoms in a molecule resonate at different frequencies. These differences in chemical shifts (δ), measured in parts per million (ppm), are influenced by the electronic environment of each carbon atom. Substituents on an aromatic ring, such as a halogen or an amino group, exert distinct electronic effects (inductive and resonance) that shield or deshield the neighboring carbon nuclei, leading to predictable upfield or downfield shifts in the spectrum.
To facilitate the assignment of the 13C NMR spectrum for this compound, a predicted spectrum was generated and is compared with the experimental data of structurally related aniline derivatives. The data is summarized in the table below.
| Carbon Position | Predicted this compound (ppm) | Experimental 2-Fluoroaniline (ppm) | Experimental 2-Bromoaniline (ppm) | Experimental 4-Bromoaniline (ppm) |
| C1 (C-NH2) | 136.1 | 135.5 | 144.1 | 145.7 |
| C2 (C-F) | 152.2 (d, ¹JCF ≈ 240 Hz) | 152.9 (d, ¹JCF ≈ 237 Hz) | 115.8 | 116.7 |
| C3 | 117.5 (d, ²JCF ≈ 20 Hz) | 115.4 (d, ²JCF ≈ 18 Hz) | 132.7 | 132.2 |
| C4 | 129.5 | 124.5 | 128.4 | 116.7 |
| C5 (C-Br) | 114.8 | 124.3 | 119.5 | 110.0 |
| C6 | 122.1 (d, ³JCF ≈ 5 Hz) | 118.7 (d, ³JCF ≈ 4 Hz) | 128.4 | 132.2 |
Predicted data for this compound was obtained using an online NMR prediction tool. Experimental data for 2-Fluoroaniline, 2-Bromoaniline, and 4-Bromoaniline are sourced from publicly available spectral databases and literature.
Interpretation and Analysis
The predicted 13C NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The presence of the fluorine atom introduces characteristic carbon-fluorine couplings (J-couplings), which are invaluable for unambiguous signal assignment.
-
C2 (Carbon bearing Fluorine): This carbon is expected to appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 240 Hz. This large coupling is a definitive indicator for the carbon directly attached to the fluorine atom. In the predicted spectrum, this signal is at 152.2 ppm, which aligns well with the experimental value for C2 in 2-fluoroaniline (152.9 ppm).
-
C1 (Carbon bearing Amino Group): The carbon attached to the amino group is predicted to be at 136.1 ppm. The amino group is an activating, electron-donating group, which typically shields the ortho and para carbons.
-
C5 (Carbon bearing Bromine): The carbon directly bonded to bromine is predicted at 114.8 ppm. The "heavy atom effect" of bromine typically shifts the attached carbon's signal to a lower chemical shift. This is consistent with the C-Br signal in 4-bromoaniline appearing at 110.0 ppm.
-
C3 and C6 (Carbons ortho to Fluorine): These carbons will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings to the fluorine atom, respectively. C3 is predicted to appear as a doublet around 117.5 ppm with a ²JCF of approximately 20 Hz. C6 is predicted to be a doublet around 122.1 ppm with a smaller ³JCF of about 5 Hz.
-
C4 (Carbon para to Fluorine): This carbon is predicted to have a chemical shift of around 129.5 ppm and may show a very small four-bond C-F coupling, which is often not resolved.
By comparing the predicted spectrum with the experimental data of related compounds, we can confidently assign the signals in an experimental spectrum of this compound. The characteristic large ¹JCF coupling is the most diagnostic feature, followed by the smaller two- and three-bond couplings.
Logical Workflow for Spectral Interpretation
The following diagram illustrates the logical workflow for the interpretation of the 13C NMR spectrum of this compound.
Caption: Logical workflow for 13C NMR spectral interpretation of this compound.
Experimental Protocol
Objective: To acquire a standard proton-decoupled 13C NMR spectrum of this compound.
Materials:
-
This compound (20-50 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Volumetric flask and pipette
-
Vortex mixer
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a clean 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the 13C frequency.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled 13C NMR experiment.
-
Spectral Width: Approximately 200-220 ppm.
-
Pulse Width: Calibrated 30° or 45° pulse.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or until a satisfactory signal-to-noise ratio is achieved.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID).
-
Perform a Fourier transform.
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
Integrate the peaks (note: in standard 13C NMR, integrals are not always quantitative).
-
Pick the peaks and report the chemical shifts in ppm.
-
Comparative study of halogenation methods for 2-fluoroaniline
A Comparative Guide to the Halogenation of 2-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Halogenated 2-fluoroaniline derivatives are crucial building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The precise introduction of a halogen atom at a specific position on the 2-fluoroaniline ring is a critical step that dictates the properties of the final product. This guide provides an objective comparison of common halogenation methods, including direct electrophilic substitution and the Sandmeyer reaction, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their synthetic needs.
Overview of Halogenation Strategies
The halogenation of 2-fluoroaniline is governed by the directing effects of the two substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the fluorine atom (-F) is a deactivating, ortho-, para-directing group. The synergistic directing effect to the C4 position (para to the amino group) and the steric hindrance at the C6 position make the 4-halo-2-fluoroaniline the major product in most electrophilic substitution reactions.
Two primary strategies are employed for the halogenation of 2-fluoroaniline:
-
Direct Electrophilic Halogenation: This is a one-step process where the aromatic ring is directly attacked by an electrophilic halogen species (e.g., from Cl₂, Br₂, I₂, or N-halosuccinimides). It is often efficient and atom-economical.
-
Sandmeyer Reaction: This is an indirect, multi-step method that involves the conversion of the amino group into a diazonium salt, which is subsequently displaced by a halide using a copper(I) salt catalyst.[1][2] This method is highly versatile and can be advantageous when direct halogenation leads to poor regioselectivity or unwanted side reactions.[2]
Caption: Fig. 1: Comparison of direct vs. indirect halogenation pathways.
Bromination Methods
Bromination of 2-fluoroaniline is well-documented and typically yields the 4-bromo derivative with high selectivity.
| Method | Reagents | Solvent | Yield | Selectivity (4-bromo vs. others) | Reference |
| Catalytic Direct Bromination | Br₂, Tetrabutylammonium bromide (catalyst) | Methylene Chloride | 97% | High | [3] |
| N-Bromosuccinimide (NBS) | N-Bromosuccinimide | Methylene Chloride | N/A | High | [4] |
| Hydantoin-Based Bromination | 1,3-Dibromo-5,5-dimethylhydantoin ("Dibromantin") | Dimethylformamide (DMF) | 94% | High (94:0.3 for 4-bromo:2-bromo) | [5] |
| Copper-Catalyzed Oxidation | NaBr, Na₂S₂O₈, CuSO₄·5H₂O (catalyst) | Acetonitrile/Water | 63% | Moderate (85:15 mono:di-bromo) | [6] |
Experimental Protocol: Catalytic Direct Bromination
This protocol is adapted from a patented procedure demonstrating high yield and selectivity.[3]
-
Catalyst Preparation: Slowly add 33.5 g (0.104 mol) of tetrabutylammonium bromide to 100 mL of dry methylene chloride at ambient temperature with stirring.
-
Bromine Addition: Add a solution of 16.5 g (0.103 mol) of molecular bromine in 10 mL of dry methylene chloride to the catalyst mixture. An exotherm from 20°C to 38°C may be observed.
-
Substrate Addition: After 10 minutes, add 11.33 g (0.103 mol) of 2-fluoroaniline in one portion. The temperature will rise rapidly (e.g., to 40°C).
-
Reaction & Quenching: Place the reaction vessel in an ice bath to return the temperature to ambient. Stir for an additional hour, during which a milky suspension or solid precipitate will form.
-
Isolation: Filter the solids, wash with ice-cold methylene chloride, and air-dry to yield 4-bromo-2-fluoroaniline hydrobromide. The free aniline can be obtained by neutralizing the salt with a basic aqueous solution (pH 7-8).[3]
Chlorination Methods
Direct chlorination of 2-fluoroaniline can be achieved using elemental chlorine or N-chlorosuccinimide (NCS). The reaction generally requires careful temperature control to minimize the formation of polychlorinated byproducts.
| Method | Reagents | Solvent | Yield | Selectivity (4-chloro vs. others) | Reference |
| Direct Chlorination | Cl₂, Quaternary ammonium halide (catalyst) | Methylene Chloride | N/A | High (Expected) | [3] |
| N-Chlorosuccinimide | N-Chlorosuccinimide (NCS) | Acetonitrile | N/A | High (Expected) | [7] |
| In Hydrofluoric Medium | Cl₂ | Hydrofluoric Acid | N/A | Good | [8] |
Experimental Protocol: Chlorination with N-Chlorosuccinimide (NCS)
This is a general protocol for the regioselective chlorination of activated aromatic compounds.[7]
-
Preparation: Dissolve 2-fluoroaniline (1.0 eq) in a suitable solvent such as acetonitrile or methylene chloride.
-
Reagent Addition: Add N-chlorosuccinimide (1.0-1.1 eq) portion-wise to the solution at 0°C to control the exotherm. A catalytic amount of a Lewis or Brønsted acid can be added to accelerate the reaction if necessary.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain 4-chloro-2-fluoroaniline.
Iodination Methods
Iodine is the least reactive halogen, and direct iodination typically requires an activating or oxidizing agent to generate a more potent electrophilic iodine species.[9][10]
| Method | Reagents | Solvent | Yield | Selectivity (4-iodo vs. others) | Reference |
| Silver-Mediated | I₂, Silver Salt (e.g., Ag₂SO₄) | Ethanol | N/A | High para-selectivity for anilines | [9] |
| N-Iodosuccinimide (NIS) | N-Iodosuccinimide, p-Toluenesulfonic acid | N/A | N/A | High para-selectivity | [9] |
Note: While these methods are effective for anilines, specific yield data for 2-fluoroaniline was not found. High para-selectivity is expected based on general reactivity principles.
Experimental Protocol: Iodination using I₂ and Ag₂SO₄
This general procedure is adapted from the iodination of substituted anilines.[9]
-
Preparation: In a reaction flask, dissolve 2-fluoroaniline (1.0 eq) and iodine (I₂) (1.0 eq) in ethanol.
-
Activation: Add silver sulfate (Ag₂SO₄) (0.5 eq) to the mixture. The silver salt activates the iodine and precipitates silver iodide, driving the reaction forward.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, filter the mixture to remove the silver iodide precipitate.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous sodium thiosulfate to remove excess iodine, then wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to yield 4-iodo-2-fluoroaniline.
Halogenation via Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route to halo-substituted 2-fluoroanilines. It is particularly useful for introducing chloro- and bromo- substituents and avoids the risk of polyhalogenation.[11]
Caption: Fig. 2: The two-step process of the Sandmeyer reaction.
Note: The Sandmeyer reaction replaces the amino group. To produce a halogenated aniline, one would need to start with a nitroaniline, perform the Sandmeyer reaction, and then reduce the nitro group. For producing compounds like 4-bromo-2-fluoroaniline, direct halogenation is almost always preferred due to its simplicity. The Sandmeyer reaction is more relevant for producing isomers that are not accessible via direct electrophilic substitution.
Summary and Recommendations
| Feature | Direct Halogenation (Br₂, NCS, etc.) | Sandmeyer Reaction (Indirect) |
| Starting Material | 2-Fluoroaniline | A substituted aniline/nitroaniline to achieve the desired final substitution pattern. |
| Number of Steps | One | Multiple (e.g., diazotization, substitution, potential reduction/protection steps) |
| Regioselectivity | Dominated by directing groups (-NH₂, -F), strongly favors C4 position. | Determined by the position of the starting amino group. |
| Key Advantages | High efficiency, atom economy, simplicity. | Access to isomers not available by direct substitution, avoids polyhalogenation. |
| Key Disadvantages | Potential for over-halogenation, may require harsh reagents. | Generates unstable diazonium intermediates, more complex procedure. |
Recommendations:
-
For 4-Bromo-2-fluoroaniline: Catalytic bromination using molecular bromine with a phase-transfer catalyst offers an exceptionally high yield (97%) and is a robust choice for large-scale synthesis.[3] For milder conditions, N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin are excellent alternatives providing high yields and selectivity.[4][5]
-
For 4-Chloro-2-fluoroaniline: Direct chlorination with N-chlorosuccinimide (NCS) is recommended for laboratory-scale synthesis due to its ease of handling compared to chlorine gas and its expected high regioselectivity.
-
For 4-Iodo-2-fluoroaniline: An activated iodination approach using N-iodosuccinimide (NIS) or iodine with a silver salt is the most practical method.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. tutorchase.com [tutorchase.com]
- 3. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US4443631A - Selective halogenation of 2-fluoroaniline - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. US6747175B2 - Chlorination of an aniline in a hydrofluoric medium - Google Patents [patents.google.com]
- 9. xray.uky.edu [xray.uky.edu]
- 10. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lscollege.ac.in [lscollege.ac.in]
A Comparative Guide to Nitro Group Reduction: Iron Powder vs. Catalytic Hydrogenation
For researchers, scientists, and professionals in drug development, the reduction of a nitro group to a primary amine is a pivotal chemical transformation. This reaction is fundamental in synthesizing a vast array of compounds, from active pharmaceutical ingredients (APIs) to dyes and agrochemicals.[1] Among the numerous methods available, the classic Béchamp reduction using iron powder in acidic media and the versatile catalytic hydrogenation stand out as two of the most significant and widely employed techniques.
This guide offers an objective, data-supported comparison of these two methods, detailing their respective mechanisms, advantages, drawbacks, and experimental protocols to assist researchers in making an informed decision for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Catalytic Hydrogenation | Iron Powder (Béchamp Reduction) |
| Reagents | H₂ gas or a hydrogen transfer agent (e.g., hydrazine, ammonium formate); metal catalyst (e.g., Pd/C, PtO₂, Raney Ni).[1][2] | Iron metal (Fe); Acid (e.g., HCl, Acetic Acid).[1][3] |
| Reaction Conditions | Often mild temperatures and pressures; can be performed under neutral pH.[1] | Typically requires acidic conditions and heating; can be highly exothermic.[1][4] |
| Chemoselectivity | Variable; can reduce other functional groups like alkenes, alkynes, and carbonyls. Choice of catalyst (e.g., Raney Nickel) can improve selectivity.[1][5] | Generally high; tolerates many other reducible functional groups.[5][6] |
| Byproducts | Primarily water.[1] | Metal salts.[1] |
| Workup | Simple filtration to remove the heterogeneous catalyst.[1] | Can be cumbersome, requiring neutralization and thorough removal of iron salts.[1][4] |
| Safety | High-pressure hydrogen gas is flammable and explosive. Some catalysts (e.g., Pd/C, Raney Ni) are pyrophoric.[1][7] | Corrosive acids are used. Finely divided iron can be pyrophoric, and delayed exothermic reactions can be a hazard.[4][8] |
| Cost | Precious metal catalysts (Pd, Pt) can be expensive.[1] | Reagents are generally inexpensive and readily available.[1][9] |
| Environmental Impact | Considered "greener" as water is the main byproduct.[1] | Generates significant metallic waste.[4] |
Quantitative Data Summary
The following table summarizes representative experimental data for both methods. Note that direct comparison is challenging as optimal conditions vary significantly based on the substrate.
| Method | Substrate | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iron Powder | p-Nitrotoluene | Fe powder | Water | 50 | 29 | >99 | [10] |
| Iron Powder | Nitrobenzene | Fe powder, HCl | Water | Reflux | N/A | High | [1] |
| Iron Powder | Various Nitroarenes | Carbonyl Iron Powder, NH₄Cl | Water (micellar) | N/A | N/A | High | [11] |
| Catalytic Hydrogenation | Nitrobenzene | Pd@Fe₃O₄, THDB¹ | Water | 80 | N/A | High | [12] |
| Catalytic Hydrogenation | Halogenated Nitroarenes | FP@Si@Pd/C², H₂ gas | N/A | N/A | N/A | Complete | [2] |
| Catalytic Hydrogenation | Various Nitroarenes | Pd/C, H₂ gas | Various | RT - 50 | N/A | High | [7] |
¹THDB: A hydrogen donor used in transfer hydrogenation. ²FP@Si@Pd/C: Palladium on carbon supported on a cellulose filter paper.
Delving Deeper: A Head-to-Head Comparison
Catalytic Hydrogenation
Catalytic hydrogenation is a clean, efficient, and widely adopted method for nitro group reduction.[1] The reaction typically involves molecular hydrogen (H₂) or a hydrogen transfer reagent in the presence of a metal catalyst.
Mechanism: The most accepted pathway involves the catalyst surface facilitating the transfer of hydrogen atoms to the nitro group. This proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.[1][7] The palladium catalyst, for example, is crucial for dissociating molecular hydrogen.[7]
Advantages:
-
Clean Reactions: The primary byproduct is water, which simplifies product purification and reduces waste.[1]
-
High Yields: The method often provides excellent yields of the desired amine.[1]
-
Mild Conditions: Reactions can frequently be performed at room temperature and atmospheric pressure, under neutral pH, which is beneficial for sensitive substrates.[1]
Disadvantages:
-
Cost: The use of precious metal catalysts like palladium and platinum can be a significant cost factor.[1]
-
Safety Concerns: Hydrogen gas is highly flammable and can form explosive mixtures with air.[7] Catalysts like Pd/C and Raney Nickel can be pyrophoric, especially after use when they have adsorbed hydrogen.[1][13]
-
Selectivity Issues: A major drawback is the potential for reducing other functional groups, such as alkenes, alkynes, nitriles, and carbonyls.[1] This lack of chemoselectivity can be a problem with complex molecules.
Iron Powder Reduction (Béchamp Reduction)
First reported in 1854, the Béchamp reduction is one of the oldest and most reliable methods for converting aromatic nitro compounds to anilines.[3] It involves the use of a metal, typically iron, in an acidic medium.[3]
Advantages:
-
Cost-Effective: The reagents, primarily iron filings and common acids, are inexpensive and widely available.[1][9]
-
High Chemoselectivity: Iron reduction is well-known for its excellent functional group tolerance, selectively reducing the nitro group in the presence of other reducible moieties like carbonyls, esters, and nitriles.[5][6]
-
Scalability: It is a proven method for large-scale industrial production.[15]
Disadvantages:
-
Strenuous Workup: The process generates large amounts of iron oxide sludge and metal salts, which require neutralization and can complicate product isolation.[1][4]
-
Harsh Conditions: The reaction typically requires acidic conditions and elevated temperatures.[1]
-
Exothermic Nature: Most nitro group reductions are highly exothermic, and metal reductions, in particular, need careful monitoring and control to ensure safe operation, as delayed exotherms can be a hazard.[4][8]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas
This is a general procedure and requires optimization for specific substrates.
-
Setup: In a well-ventilated fume hood, add the nitroaromatic compound and a suitable solvent (e.g., ethanol, ethyl acetate) to a round-bottom flask equipped with a magnetic stir bar.[7]
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon), carefully add the palladium on carbon (Pd/C) catalyst (typically 5-10% by weight).[13] Caution: Pd/C can be pyrophoric.[13]
-
Hydrogenation: Seal the flask and purge the system by evacuating the flask and backfilling with hydrogen gas. Repeat this cycle 3-5 times.[7]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (often room temperature) under a hydrogen atmosphere (e.g., a balloon).[7][13]
-
Monitoring: Monitor the reaction progress using an appropriate technique like TLC or LC-MS.[7]
-
Workup: Once complete, carefully purge the system with an inert gas. Filter the mixture through a pad of Celite to remove the catalyst. Caution: The filter cake must be kept wet to prevent ignition.[7] Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.
Protocol 2: Iron Powder Reduction (Béchamp Reduction)
This protocol is a general guideline for the classic Béchamp reduction.
-
Setup: To a reaction flask fitted with a reflux condenser and a magnetic stirrer, add iron powder (typically 3-5 equivalents) and a solvent such as water or ethanol.[1]
-
Activation: Heat the mixture and add a small amount of concentrated HCl or acetic acid to activate the iron surface.[1]
-
Substrate Addition: Add the nitroaromatic compound dropwise to the stirred mixture. The reaction is often exothermic, so the addition rate should be controlled to maintain a steady temperature or reflux.[1][4]
-
Reaction: After the addition is complete, continue heating under reflux until the starting material is consumed, as monitored by TLC or GC-MS.[1]
-
Workup: Cool the reaction mixture to room temperature. If the product is a solid, it may precipitate.
-
Isolation: Basify the mixture (e.g., with sodium carbonate) to precipitate iron hydroxides. The product can then be isolated by filtration or by extracting the mixture with an organic solvent, followed by drying and concentration. The removal of all iron salts can be challenging.[4]
Visualizations
Caption: General experimental workflow for nitro group reduction.
Caption: Decision tree for choosing a nitro reduction method.
Conclusion
The choice between catalytic hydrogenation and iron powder for nitro group reduction is not one-size-fits-all; it is dictated by the specific needs of the synthesis.
Catalytic hydrogenation is often the preferred method for its clean reaction profile, mild conditions, and high efficiency, making it ideal for many substrates, particularly when other reducible functional groups are absent or when a highly selective catalyst system is available.[1]
Iron powder reduction , while being a more classic method with a more demanding workup, remains highly valuable. Its low cost, operational simplicity, and excellent chemoselectivity for the nitro group make it the superior choice when the substrate contains other sensitive functionalities that would not survive catalytic hydrogenation.[1][4]
Ultimately, the decision rests on a careful evaluation of factors including substrate complexity, functional group compatibility, cost, safety protocols, and scale of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. longdom.org [longdom.org]
- 11. Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 15. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Efficacy Showdown: Unraveling the Impact of Fluoroaniline Isomerism on Drug Candidate Performance
A comparative analysis of drug candidates synthesized from ortho-, meta-, and para-fluoroaniline isomers reveals significant variations in their anticancer and antimicrobial efficacies. The position of the fluorine atom on the aniline ring profoundly influences the biological activity, underscoring the importance of isomeric considerations in drug design and development.
This guide provides a comprehensive comparison of the efficacy of drug candidates derived from the three positional isomers of fluoroaniline: ortho-fluoroaniline, meta-fluoroaniline, and para-fluoroaniline. By examining experimental data from various studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how the isomeric substitution pattern impacts the therapeutic potential of these compounds. This report includes a detailed summary of quantitative data, experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate a deeper understanding of the structure-activity relationships.
Comparative Efficacy of Fluoroaniline-Derived Drug Candidates
The strategic incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] However, the specific placement of the fluorine atom on a phenyl ring, as seen in the isomers of fluoroaniline, can lead to distinct pharmacological profiles. The following sections present a comparative analysis of the anticancer and antimicrobial activities of drug candidates synthesized from ortho-, meta-, and para-fluoroaniline.
Anticancer Activity
Recent studies have explored a variety of fluoroaniline derivatives for their potential as anticancer agents. While direct comparative studies of derivatives from all three isomers are limited, the available data suggests that the position of the fluorine atom is a critical determinant of cytotoxic activity.
For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines. The results indicated that the substitution pattern on the aniline ring significantly influenced the anticancer potency. Specifically, compounds with a nitro moiety demonstrated higher cytotoxic effects compared to those with a methoxy moiety.[3] While this study focused on derivatives of para-fluoroaniline, it highlights the sensitivity of the molecular scaffold to substitutions that, like the position of a fluorine atom, alter the electronic and steric properties of the molecule.
In another study, fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone were synthesized and tested for their anticancer activity against melanoma cells.[4][5] These compounds were found to exhibit significant binding affinity to the B-Raf protein, a key player in melanoma development.[4][5] Among the synthesized derivatives, 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[4][6]benzoquinone, derived from a para-substituted aniline, showed the lowest cell viability with an LC50 of 12.25 μg/mL.[4][5]
The development of fluorinated 7-azaindenoisoquinolines as potent cytotoxic anticancer agents that inhibit topoisomerase I has also been reported. Replacing a potentially genotoxic nitro group with chloro and fluoro substituents resulted in compounds with high Top1 inhibitory activities and potent cytotoxicities in human cancer cell cultures.[7] This underscores the nuanced effects of halogen substitution on biological activity.
Table 1: Comparative Anticancer Efficacy of Fluoroaniline Derivatives
| Drug Candidate/Derivative Class | Fluoroaniline Isomer | Cancer Cell Line | Efficacy Metric (IC50/LC50) | Reference |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | para-fluoroaniline | PC3 (Prostate) | 52 µM | [3] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | para-fluoroaniline | PC3 (Prostate) | 80 µM | [3] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | para-fluoroaniline | MCF-7 (Breast) | 100 µM | [3] |
| 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[4][6]benzoquinone | para-fluoroaniline derivative | A375 (Melanoma) | 12.25 µg/mL | [4][5] |
| Fluorinated Lepidiline Analogue (9a) | meta-fluoroaniline derivative | HeLa (Cervical) | 0.019 µM | [8] |
| Fluorinated Lepidiline Analogue (1e) | meta-fluoroaniline derivative | HeLa (Cervical) | 0.039 µM | [8] |
Antimicrobial Activity
Fluoroaniline derivatives have also shown promise as antimicrobial agents. A study on trifluoro-anilines against Vibrio species demonstrated that 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) possess both antibacterial and antibiofilm properties.[2][9] ITFMA, a derivative of a para-substituted aniline, exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against planktonic cells, which was lower than that of ACNBF (100 µg/mL).[2][9] These compounds were also found to significantly reduce virulence factors such as protease activity and hemolysis.[2]
Table 2: Comparative Antimicrobial Efficacy of Fluoroaniline Derivatives
| Drug Candidate/Derivative | Fluoroaniline Isomer | Bacterial Strain | Efficacy Metric (MIC) | Reference |
| 2-iodo-4-trifluoromethylaniline (ITFMA) | para-fluoroaniline derivative | Vibrio parahaemolyticus | 50 µg/mL | [2][9] |
| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | para-fluoroaniline derivative | Vibrio parahaemolyticus | 100 µg/mL | [2][9] |
Experimental Protocols
To ensure the reproducibility and validation of the cited efficacy data, this section provides detailed methodologies for the key experiments.
Synthesis of N-Acyl-Fluoroaniline Derivatives
This protocol describes a general method for the synthesis of N-acyl derivatives from fluoroaniline isomers, a common step in the development of the drug candidates discussed.
Materials:
-
Appropriate fluoroaniline isomer (ortho, meta, or para)
-
Acylating agent (e.g., fluoroacetyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve the fluoroaniline isomer (1 equivalent) in anhydrous DCM.
-
Add TEA or pyridine (1.1 equivalents) to the solution to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic extracts and wash sequentially with a saturated solution of NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[10][11]
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of novel compounds.[12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (fluoroaniline derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO).[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams were created using the DOT language.
References
- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity [mdpi.com]
- 9. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DSpace [dr.lib.iastate.edu]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safe Disposal of 5-Bromo-2-fluoroaniline: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 5-Bromo-2-fluoroaniline are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols.
Chemical and Physical Properties
A clear understanding of the chemical's properties is the first step in safe handling. Below is a summary of key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrFN | [1][2] |
| Molecular Weight | 190.01 g/mol | [1][2] |
| Purity | >95.0% (GC)(T) to 98% (HPLC, GC) | [3] |
| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an acute toxic and irritant.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[3] It also causes skin and serious eye irritation.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved equipment.[1]
-
Skin Protection: Handle with gloves.[1] Wear protective clothing to avoid skin contact.[3][4]
-
Respiratory Protection: For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] Use only in a well-ventilated area or outdoors.[3]
Experimental Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Methodology for Spill Cleanup:
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.[1]
-
Don PPE: Before addressing the spill, put on all required personal protective equipment.[1][3]
-
Containment: Prevent the further spread of the spill. Do not let the product enter drains, other waterways, or soil.[3]
-
Cleanup (Solid): For solid spills, avoid creating dust.[1] Use dry cleanup procedures.[4] Sweep or vacuum up the material and place it into a suitable, closed, and labeled disposal container.[1][3][4]
-
Cleanup (Liquid): Absorb the spill with inert material such as dry sand, earth, or sawdust and place it into a suitable, sealed disposal container.[5]
-
Decontamination: Clean the contaminated area thoroughly with soap and plenty of water.[1] Wash hands and any exposed skin thoroughly after handling.[5]
-
Waste Disposal: Dispose of the container with the spilled material as hazardous waste according to the procedures outlined below.
Disposal Procedure
The disposal of this compound and its contaminated materials must be handled by a licensed professional waste disposal service.[1]
Step-by-Step Disposal Plan:
-
Segregation: Collect waste this compound and any contaminated materials (e.g., PPE, spill cleanup materials) in a separate, suitable, and clearly labeled, closed container.[1]
-
Storage: Store the sealed waste container in a well-ventilated and locked-up place.[3]
-
Professional Disposal: Contact a licensed waste disposal company to arrange for the pickup and disposal of the hazardous waste.[1]
-
Recommended Disposal Method: The preferred method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Documentation: Maintain all records related to the disposal of the chemical as per institutional and regulatory requirements.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Bromo-2-fluoroaniline
Essential Safety and Handling Guide for 5-Bromo-2-fluoroaniline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.
Chemical Profile and Hazards
This compound is a toxic solid that is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4][5] Therefore, strict adherence to safety protocols is mandatory.
Physicochemical and Hazard Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrFN | [3][5][6] |
| Molecular Weight | 190.01 g/mol | [3][5] |
| Appearance | White to yellow to orange powder or solid | [6][7] |
| Melting Point | 27°C | [1][6] |
| Boiling Point | 105°C / 12mmHg | [1][6] |
| GHS Hazard Statements | H302, H312, H332, H315, H319, H335 | [1][2] |
| Signal Word | Warning | [1][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to prevent exposure. The following equipment is mandatory when handling this compound.
| Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should be used for splash-prone operations. | Protects against splashes and vapors that can cause serious eye irritation.[3][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, butyl rubber). Gloves must be inspected before use and disposed of after contamination. | Prevents skin contact, as the substance is harmful and causes skin irritation.[3][8] |
| Body Protection | A chemical-resistant lab coat or apron worn over clothing that covers the arms, legs, and torso.[9] | Protects skin from accidental spills and contamination.[8] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) if ventilation is inadequate or for spill cleanup.[3] | Prevents inhalation of harmful dust and vapors that can cause respiratory irritation.[3] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects.[8][9] |
Operational and Disposal Plan
A systematic approach to handling, from receipt to disposal, is essential for safety.
Step-by-Step Handling Protocol
-
Preparation and Inspection:
-
Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Inspect the container for any damage or leaks upon receipt.
-
-
Handling and Use:
-
Storage:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required.
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Ensure proper PPE is worn before addressing the spill.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a labeled, sealed container for hazardous waste, avoiding dust generation.[3]
-
Decontaminate the spill area with an appropriate solvent or detergent, followed by a thorough water rinse.
-
Disposal Plan
Chemical waste must be managed according to institutional and regulatory guidelines.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[10]
-
-
Disposal Procedure:
Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. This compound, 25G | Labscoop [labscoop.com]
- 3. capotchem.cn [capotchem.cn]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. This compound | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
